Product packaging for AKT1 protein(Cat. No.:CAS No. 147205-48-9)

AKT1 protein

Cat. No.: B1177666
CAS No.: 147205-48-9
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Description

The AKT1 protein, also known as Protein Kinase B alpha (PKBα), is a central serine/threonine kinase in the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival, proliferation, growth, and metabolism . This pathway is frequently dysregulated in a wide array of human cancers, making AKT1 a high-value target for oncological research and drug discovery . Activation of AKT1 is a multi-step process. The protein contains an N-terminal Pleckstrin Homology (PH) domain and a C-terminal kinase domain . Upon growth factor stimulation, the PH domain binds to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane, leading to phosphorylation at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2 . This results in a conformational change to an active "PH-out" state, allowing the kinase to phosphorylate numerous downstream substrates involved in apoptosis, cell cycle progression, and protein synthesis . This recombinant this compound is an essential tool for studying the PI3K/AKT pathway mechanism, screening for novel allosteric or ATP-competitive inhibitors, and investigating kinase-substrate interactions in vitro . Its critical role in cellular survival pathways underscores its research value in cancer biology, metabolic studies, and neurodegenerative diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

147205-48-9

Molecular Formula

C7H8N2O

Origin of Product

United States

Molecular Architecture and Intrinsic Regulatory Mechanisms of Akt1 Protein

Protein Domain Organization of AKT1

AKT1 is a multi-domain protein, characterized by three principal functional regions: an N-terminal Pleckstrin Homology (PH) domain, a central Kinase Catalytic (CAT) domain, and a C-terminal regulatory tail containing a Hydrophobic Motif (HM). nih.govresearchgate.netiiarjournals.orgconicet.gov.arnih.gov These domains work in concert to regulate AKT1 localization and catalytic activity.

Pleckstrin Homology (PH) Domain

The PH domain is located at the N-terminus of the AKT1 protein. researchgate.netiiarjournals.orgconicet.gov.arnih.gov This domain is crucial for the membrane recruitment of AKT1, a key step in its activation. nih.govnih.govnih.gov The PH domain exhibits specificity for binding to certain phosphoinositides, particularly phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and phosphatidylinositol-3,4-bisphosphate [PI(3,4)P2], which are generated at the plasma membrane by activated phosphoinositide 3-kinase (PI3K). conicet.gov.arpnas.orgnih.govportlandpress.comaacrjournals.orgnih.govmdpi.combiorxiv.org Binding of the PH domain to these lipids anchors AKT1 to the plasma membrane, facilitating its proximity to upstream activating kinases. nih.govnih.govaacrjournals.orgmdpi.com The PH domain also plays a role in the autoinhibition of AKT1 through intramolecular interactions with the kinase domain, which are relieved upon membrane binding and C-tail phosphorylation. nih.govbiorxiv.orgrcsb.org Studies have also shown that the PH domain of human AKT1 can directly interact with Ca2+·calmodulin, potentially influencing AKT1's release from the plasma membrane. researchgate.net

Kinase Catalytic (CAT) Domain

The central region of AKT1 contains the Kinase Catalytic (CAT) domain. nih.govresearchgate.netiiarjournals.orgconicet.gov.arnih.gov This domain is responsible for the enzymatic activity of AKT1, enabling it to phosphorylate serine and threonine residues on a wide range of downstream protein substrates. activemotif.comebi.ac.uk The catalytic domain is highly conserved among the three AKT isoforms. conicet.gov.arnih.gov The architecture of the kinase domain consists of two lobes: a smaller N-terminal lobe and a larger C-terminal lobe, with the ATP binding site located in a cleft between them. researchgate.net Phosphorylation within the activation loop of the kinase domain, specifically at Threonine 308 (T308) in AKT1, is critical for achieving the active catalytic conformation. nih.govbiorxiv.orgresearchgate.net

C-terminal Hydrophobic Motif (HM) and Regulatory Tail

AKT1 possesses a C-terminal regulatory tail that includes a Hydrophobic Motif (HM). researchgate.netconicet.gov.arnih.govpnas.orgportlandpress.com This region contains key phosphorylation sites that are essential for the full activation and regulation of AKT1 activity. nih.govconicet.gov.arpnas.orgportlandpress.com The HM site, Serine 473 (S473) in AKT1, is a major phosphorylation site. nih.govconicet.gov.arnih.govportlandpress.com Phosphorylation at this site, often mediated by mTOR Complex 2 (mTORC2), stabilizes the active conformation of AKT1. conicet.gov.armdpi.com The C-terminal tail can also contain other phosphorylation sites, such as Threonine 450 (T450) in the turn motif, which is phosphorylated cotranslationally and contributes to protein stability. pnas.org The interaction of the C-terminal tail, particularly the phosphorylated HM, with a hydrophobic pocket in the N-lobe of the kinase domain is important for stabilizing the active conformation. pnas.org

Post-Translational Modifications Governing this compound Activity

Post-translational modifications (PTMs) are critical for regulating the function and activity of AKT1. researchgate.net Among these, phosphorylation is the most extensively studied and plays a central role in controlling AKT1 activation and downstream signaling. nih.gov

Phosphorylation Sites and Their Hierarchical Roles

AKT1 activity is primarily regulated by phosphorylation at two key sites: Threonine 308 (T308) in the activation loop of the catalytic domain and Serine 473 (S473) in the C-terminal hydrophobic motif. nih.govconicet.gov.arnih.govportlandpress.commdpi.commdpi.comnih.gov

Phosphorylation of T308 is mediated by Phosphoinositide-Dependent protein Kinase 1 (PDK1). nih.govconicet.gov.arportlandpress.commdpi.comhaematologica.org This phosphorylation event is considered necessary and, in some contexts, sufficient for significant AKT1 signaling and kinase activity. nih.govmdpi.com Phosphorylation at T308 leads to a substantial increase in kinase activity. mdpi.com

Phosphorylation of S473 is primarily carried out by mTOR Complex 2 (mTORC2). nih.govconicet.gov.arportlandpress.commdpi.commdpi.comhaematologica.org This phosphorylation event is crucial for maximal AKT1 catalytic activity, particularly with certain substrates, and stabilizes the active conformation. nih.govconicet.gov.arnih.gov While T308 phosphorylation is often considered the primary activating event, S473 phosphorylation acts as a "gain control" and regulates the degree of AKT1 activation. haematologica.org

The phosphorylation of T308 and S473 often occurs following the recruitment of AKT1 to the plasma membrane via its PH domain's interaction with PIP3. nih.govnih.govmdpi.comnih.gov This membrane localization brings AKT1 into proximity with PDK1 and mTORC2. mdpi.commdpi.com

There is evidence suggesting a hierarchical relationship between these phosphorylation events and their impact on substrate specificity. nih.gov Studies using phospho-form specific AKT1 have indicated that pAKT1S473, pAKT1T308, and dually phosphorylated ppAKT1S473,T308 may exhibit distinct substrate specificities. nih.gov

Beyond T308 and S473, other phosphorylation sites on AKT1 have been identified, such as Serine 124 (S124) and Threonine 450 (T450), which are constitutively phosphorylated and contribute to protein stability. researchgate.net Additionally, phosphorylation of Serine 477 (S477) and Threonine 479 (T479) at the extreme C-terminus of AKT1 has been shown to promote AKT1 activation, potentially by enhancing association with mTORC2 or functionally compensating for S473 phosphorylation. nih.govconicet.gov.ar

The phosphorylation status of AKT1 is dynamically regulated by the opposing actions of kinases and phosphatases. Protein phosphatase 2A (PP2A) is known to dephosphorylate T308, while PH domain leucine-rich repeat phosphatase (PHLPP) dephosphorylates S473. mdpi.combiorxiv.orghaematologica.org ATP binding to the catalytic domain can also allosterically protect phosphorylated T308 from dephosphorylation. nih.govresearchgate.net

Here is a summary of key phosphorylation sites on AKT1:

Phosphorylation SiteLocationMediated By (Primary)Role
Threonine 308 (T308)Kinase DomainPDK1Necessary for significant activity; major activating phosphorylation. nih.govconicet.gov.arnih.govportlandpress.commdpi.commdpi.comhaematologica.org
Serine 473 (S473)C-terminal Hydrophobic MotifmTORC2Crucial for maximal activity; stabilizes active conformation; "gain control". nih.govconicet.gov.arnih.govportlandpress.commdpi.commdpi.comhaematologica.org
Threonine 450 (T450)C-terminal Turn MotifConstitutiveProtein stability. pnas.orgresearchgate.net
Serine 124 (S124)UnknownConstitutiveProtein stability. researchgate.net
Serine 477 (S477)Extreme C-terminusCdk2/Cyclin A, mTORC2 nih.govPromotes activation, potentially via S473 or compensation. nih.govconicet.gov.ar
Threonine 479 (T479)Extreme C-terminusCdk2/Cyclin A, mTORC2 nih.govPromotes activation, potentially via S473 or compensation. nih.govconicet.gov.ar

This table summarizes the major known phosphorylation sites and their general roles based on the provided search results.

Ubiquitination and Proteasomal Degradation of this compound

Ubiquitination, the covalent attachment of ubiquitin proteins, plays a significant role in regulating this compound levels and activity, often targeting it for proteasomal degradation. While phosphorylation is primarily activating, ubiquitination can lead to AKT1 degradation, thereby downregulating signaling. Studies have shown that AKT1 can undergo poly-ubiquitination, which marks it for degradation by the proteasome. For instance, treatment with certain oxysterols has been shown to induce poly-ubiquitination and proteasomal degradation of AKT1 in macrophage cells.

Research has also identified specific E3 ubiquitin ligases involved in AKT1 ubiquitination. MUL1 (Mitochondrial Ubiquitin Ligase Activator of NFKB 1) has been implicated in the sequential ubiquitination of AKT1 residues, leading to its lysosomal degradation, a process that can be enhanced by proteasome inhibition. The type of ubiquitin linkage is also crucial; K48-linked polyubiquitination typically targets proteins for proteasomal degradation, while K63-linked polyubiquitination can regulate protein localization and activity without necessarily leading to degradation.

Acetylation and Deacetylation of this compound

Acetylation, the addition of an acetyl group to lysine (B10760008) residues, and its removal by deacetylation, also contribute to the fine-tuning of AKT1 function. Acetylation can impact AKT1 activity and localization. Studies have identified specific lysine residues in AKT1, such as Lysine 14 (K14) and Lysine 20 (K20) within the PH domain, that undergo acetylation. Deacetylation of these residues, notably by the deacetylase SIRT1, is necessary for AKT1's proper membrane localization and subsequent activation by upstream kinases. Acetylation of these lysines can inhibit AKT1 activity and membrane translocation. This reversible modification provides another layer of control over AKT1 signaling, influencing its ability to interact with PIP3 and become activated.

Methylation and Proline Hydroxylation of this compound

Emerging research indicates that methylation and proline hydroxylation are additional PTMs that regulate AKT1. Methylation of AKT1 has been reported to affect its kinase activity and oncogenic functions wikipedia.org. Specific methyltransferases, such as SETDB1, have been shown to methylate AKT1, promoting its K63-linked ubiquitination and activation.

Proline hydroxylation, an oxygen-dependent modification, has also been identified on AKT1. Proline residues Pro125 and Pro313 in AKT1 can be hydroxylated by the prolyl hydroxylase PHD2 (also known as EglN1). This hydroxylation can facilitate the binding of the von Hippel–Lindau protein (pVHL) to AKT1, which in turn can inhibit AKT1 activity, partly by affecting its phosphorylation status, particularly at Thr308. Under hypoxic conditions, reduced proline hydroxylation can lead to increased AKT1 activation.

Conformational Dynamics and Allosteric Regulation of this compound

The activity of AKT1 is tightly controlled by dynamic conformational changes and allosteric regulation, which involve transitions between inactive and active states. researchgate.netnih.govsjtu.edu.cn These changes are triggered by upstream signals, particularly the generation of phosphoinositides at the plasma membrane and subsequent phosphorylation events. nih.govpnas.orgpnas.org

Autoinhibitory Mechanisms Involving the PH Domain

In its autoinhibited state, the PH domain of AKT1 interacts with the kinase domain, effectively blocking access to the substrate-binding cleft and sequestering key regulatory phosphorylation sites within the activation loop and hydrophobic motif. pnas.orgpnas.org This intramolecular interaction maintains the kinase in an inactive conformation. pnas.orgpnas.orgnih.gov Crystal structures of autoinhibited AKT1 have revealed a significant interface between the PH and kinase domains. pnas.orgnih.govrcsb.orgpdbj.org This interface not only sequesters the PIP3-binding site of the PH domain but is also incompatible with the active conformation of the kinase domain. pnas.org

The autoinhibition mediated by the PH domain is a crucial regulatory mechanism that prevents spurious AKT1 activation in the absence of appropriate signals. pnas.orgpnas.org The strength and flexibility of the linker region connecting the PH and kinase domains can influence the extent of this autoinhibition. elifesciences.org

Conformational Changes Induced by Activating Phosphorylation

Full activation of AKT1 requires phosphorylation at two key sites: Threonine 308 (T308) in the activation loop of the kinase domain and Serine 473 (S473) in the hydrophobic motif at the C-terminus. nih.govresearchgate.netfrontiersin.orguniprot.org These phosphorylation events are typically preceded by the recruitment of AKT1 to the plasma membrane via the interaction of its PH domain with PIP3 or PI(3,4)P2. nih.govnih.govpnas.orgpnas.org Membrane localization brings AKT1 into proximity with upstream kinases, such as phosphoinositide-dependent protein kinase 1 (PDK1), which phosphorylates T308, and the mTOR complex 2 (mTORC2), which phosphorylates S473. nih.govfrontiersin.orgasm.org

Binding of the PH domain to membrane phosphoinositides induces a conformational change in AKT1, often described as a "PH-out" conformation, which is thought to relieve the autoinhibitory interaction and expose T308 and S473 for phosphorylation. nih.govfrontiersin.org Phosphorylation at T308 leads to structural rearrangements in the activation loop, which are essential for full kinase activity. pnas.orgbiorxiv.org These changes accommodate the active conformation of the activation loop and facilitate the formation of a hydrogen bond network involving pT308 and residues in the catalytic loop and activation loop. pnas.org Phosphorylation at S473 further stabilizes the active conformation, potentially by engaging the hydrophobic motif with the N-lobe of the kinase domain. biorxiv.org

While phosphorylation at T308 is essential for catalytic activity, phosphorylation at S473 significantly enhances it. sjtu.edu.cnresearchgate.net The interplay between lipid binding and phosphorylation is critical for achieving maximal AKT1 activity. pnas.orgpnas.org Even with stoichiometric phosphorylation, AKT1 can remain in an autoinhibited-like conformation with low basal activity in the absence of PIP3, highlighting the importance of lipid binding for full activation. pnas.orgpnas.orgresearchgate.net

Conformational changes extend beyond the immediate phosphorylation sites. Molecular dynamics simulations have revealed that ATP occupancy in the kinase domain's ATP-binding site stabilizes a closed conformation, allosterically protecting pT308 from dephosphorylation by phosphatases. nih.gov Upon ATP hydrolysis to ADP, AKT1 transitions to an open conformation, making pT308 more accessible to phosphatases. nih.gov This suggests an ATP-dependent allosteric regulation of AKT1 phosphorylation status. nih.gov

Studies using techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) have provided detailed insights into the conformational dynamics of AKT1 during activation and in the presence of inhibitors. nih.govbiorxiv.orgresearchgate.net These studies demonstrate dramatic interdomain conformational changes throughout the activation process. nih.gov For instance, in the inactive state, the PH and regulatory domains may cover parts of the kinase domain. nih.gov Upon membrane interaction, these domains undergo changes that expose the phosphorylation sites. nih.gov After activation by phosphorylation, further conformational changes occur, potentially assisting dissociation from the membrane and enabling substrate binding. nih.gov

The conformational plasticity of AKT1 is also evident in its interaction with allosteric inhibitors, which can induce distinct structural changes compared to the baseline autoinhibited state. elifesciences.orgbiorxiv.orgresearchgate.net These inhibitors often bind at the interface between the PH and kinase domains, further stabilizing an inactive conformation. nih.govbiorxiv.org

Upstream Activation and Recruitment Pathways of Akt1 Protein

Phosphoinositide 3-Kinase (PI3K) Signaling Axis and Lipid Messengers

The primary pathway leading to AKT1 activation is the Phosphoinositide 3-Kinase (PI3K) signaling axis. PI3Ks are a family of lipid kinases that are activated by various extracellular stimuli, such as growth factors and hormones. thermofisher.comcellsignal.com Upon activation, Class I PI3Ks translocate to the plasma membrane and phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) at the D3 position of the inositol (B14025) ring, generating phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). wikipedia.orgpnas.orguscnk.com

Generation of Phosphatidylinositol-3,4,5-trisphosphate (PIP3)

The generation of PIP3 is a crucial event in the activation of the PI3K/AKT pathway. Class I PI3Ks, typically composed of a regulatory subunit (e.g., p85) and a catalytic subunit (e.g., p110), are recruited to the plasma membrane following the activation of upstream receptors. thermofisher.comresearchgate.netspandidos-publications.com At the membrane, these activated PI3Ks catalyze the conversion of PIP2 to PIP3. wikipedia.orgpnas.orguscnk.com This localized increase in PIP3 concentration at the inner leaflet of the plasma membrane creates specific docking sites for proteins containing Pleckstrin Homology (PH) domains. pnas.orguscnk.com

The generation of PIP3 is dynamically regulated. While PI3K activity increases PIP3 levels, the phosphatase and tensin homolog (PTEN) acts as a major negative regulator by dephosphorylating PIP3 back to PIP2, thereby terminating the signal. wikipedia.orgpnas.orguscnk.comnih.gov Other phosphatases like SH2-containing inositol phosphatase (SHIP) can also dephosphorylate PIP3 at the 5' position to produce PI(3,4)P2, which can also bind to certain PH domain-containing proteins, including AKT. wikipedia.orguscnk.comportlandpress.com

PH Domain-Mediated Membrane Translocation of AKT1

AKT1 possesses an N-terminal PH domain that specifically binds to phosphoinositides, particularly PIP3 and, to a lesser extent, PI(3,4)P2. thermofisher.compnas.orgportlandpress.comnih.gov The binding of the AKT1 PH domain to PIP3 at the plasma membrane is a critical step for its translocation from the cytoplasm to the membrane. thermofisher.compnas.orgnih.govplos.orgsinobiological.com This membrane localization is essential for bringing AKT1 into close proximity with its upstream activating kinases, PDK1 and mTORC2. portlandpress.comnih.govmdpi.comreactionbiology.commolbiolcell.orgpnas.org The interaction with PIP3 is thought to induce a conformational change in AKT1, releasing the autoinhibition imposed by the PH domain on the kinase domain and making the phosphorylation sites accessible to activating kinases. nih.govpnas.orgplos.orgbiorxiv.org

Research findings highlight the importance of the PH domain in AKT1 activation. Mutations in the AKT1 PH domain have been identified in some cancers, leading to constitutive membrane localization and activation of AKT1, even in the absence of elevated PIP3 levels. spandidos-publications.compnas.org Studies using constitutively active AKT1 mutants, where the PH domain is replaced by a myristoylation signal, further demonstrate that membrane localization is sufficient to trigger AKT1 phosphorylation and activation. reactionbiology.com

Growth Factor Receptors and G-Protein Coupled Receptors Initiating AKT1 Activation

AKT1 activation is commonly initiated by the binding of ligands, such as growth factors, cytokines, mitogens, and hormones, to their cognate cell surface receptors. thermofisher.comcellsignal.com Two major classes of receptors are involved: Receptor Tyrosine Kinases (RTKs) and G-Protein Coupled Receptors (GPCRs). cellsignal.combiorxiv.orggenome.jp

Upon binding of growth factors like insulin (B600854), EGF, or PDGF to RTKs, the receptors undergo dimerization and autophosphorylation on specific tyrosine residues within their intracellular domains. thermofisher.comresearchgate.netspandidos-publications.com These phosphotyrosine sites serve as docking sites for proteins containing SH2 domains, including the regulatory subunit (p85) of Class I PI3K. thermofisher.comresearchgate.net The recruitment of PI3K to the activated RTK at the membrane leads to the production of PIP3, subsequently recruiting and activating AKT1. thermofisher.comresearchgate.netspandidos-publications.comwikipedia.org

GPCRs can also initiate AKT1 activation, although the mechanisms can be more varied. Activation of certain GPCRs can lead to the activation of Class I PI3Ks (specifically the Class IB isoform, PI3Kγ) through Gβγ subunits, resulting in PIP3 generation and subsequent AKT1 recruitment and activation. cellsignal.comsinobiological.combiorxiv.orggenome.jp While GPCR-mediated PIP3 generation and AKT1 activation occur, studies suggest that the temporal regulation and adaptation of the PIP3 response can differ compared to RTK-mediated activation, potentially influenced by Gγ subtypes. biorxiv.org

Role of PDK1 in AKT1 Activation

Phosphoinositide-Dependent protein Kinase 1 (PDK1) is a key upstream kinase that phosphorylates and activates AKT1. portlandpress.commdpi.comreactionbiology.commolbiolcell.orgnih.govspandidos-publications.com Like AKT1, PDK1 also possesses a PH domain that can bind to PIP3 and PI(3,4)P2, facilitating its recruitment to the plasma membrane. pnas.orgportlandpress.commdpi.commolbiolcell.orgcreative-diagnostics.com The co-localization of AKT1 and PDK1 at the membrane through their interaction with PIP3 is crucial for efficient AKT1 phosphorylation. portlandpress.comnih.govmdpi.commolbiolcell.orgpnas.orgplos.org

PDK1 phosphorylates AKT1 at a conserved threonine residue (Thr308 in AKT1) located within the activation loop of the kinase domain. spandidos-publications.comportlandpress.comnih.govmdpi.comreactionbiology.commolbiolcell.orgpnas.orgnih.gov Phosphorylation at Thr308 is essential for the catalytic activity of AKT1. nih.gov While membrane localization facilitates the interaction, studies suggest that a stable physical association between PDK1 and AKT1 can be sufficient for Thr308 phosphorylation, even independent of phosphoinositide binding and membrane localization. plos.org This indicates that while membrane recruitment is the primary mechanism in physiological settings, the critical event is the formation of a functional complex between PDK1 and AKT1.

Role of mTORC2 in AKT1 Activation

In addition to PDK1, the mechanistic Target of Rapamycin (B549165) Complex 2 (mTORC2) is another critical kinase responsible for the full activation of AKT1. portlandpress.comnih.govmdpi.comreactionbiology.compnas.orgwikipedia.orguniprot.orggenetex.comnih.govnih.gov mTORC2 phosphorylates AKT1 at a serine residue (Ser473 in AKT1) located within the hydrophobic motif at the C-terminus. portlandpress.comnih.govsinobiological.commdpi.comreactionbiology.compnas.orgwikipedia.orguniprot.orgnih.gov Phosphorylation at both Thr308 by PDK1 and Ser473 by mTORC2 is required for maximal AKT1 activity. nih.govpnas.org

While mTORC1 is sensitive to acute rapamycin treatment, mTORC2 is generally considered rapamycin-insensitive. wikipedia.orggenetex.comnih.govplos.org mTORC2's precise mechanism of activation is less well-defined than that of PI3K, but it is known to respond to growth factors and insulin-mediated PI3K activation. mdpi.comwikipedia.orgnih.gov mTORC2 can localize to various cellular membranes, including the plasma membrane, and its localization can impact its activity towards AKT1. mdpi.comportlandpress.com The PH domain of one of mTORC2's components, Sin1, may play a role in its membrane localization through interaction with phosphoinositides. mdpi.comportlandpress.com

Components of mTORC2 Complex (e.g., Rictor, Sin1, PRR5)

mTORC2 is a multiprotein complex consisting of several core components conserved across species. plos.orgportlandpress.comnih.govmdpi.comfrontiersin.orgamegroups.orgelifesciences.org The defining subunits of mTORC2 include mTOR (the catalytic subunit), Rictor (rapamycin-insensitive companion of mTOR), mSIN1 (mammalian stress-activated protein kinase interacting protein 1), and mLST8 (mammalian lethal with SEC13 protein 8, also known as GβL). wikipedia.orguniprot.orgnih.govnih.govportlandpress.comnih.govmdpi.comfrontiersin.orgamegroups.orgelifesciences.org Other proteins, such as Protor-1/PRR5 and DEPTOR, are also associated with mTORC2 and can modulate its activity. wikipedia.orgnih.govplos.orgnih.govmdpi.comfrontiersin.orgamegroups.orgelifesciences.org

Rictor is considered essential for the phosphorylation of AKT at Ser473 and may act as a scaffold protein for substrate binding to mTORC2. mdpi.comwikipedia.org Sin1 is crucial for the integrity of the mTORC2 complex and plays a key role in inducing AKT phosphorylation at Ser473. mdpi.comoup.com As mentioned, Sin1 contains a PH domain that contributes to mTORC2 localization to membrane compartments. portlandpress.com PRR5 (Proline-rich protein 5), also known as Protor-1, is another component of mTORC2. wikipedia.orgplos.orgnih.govmdpi.comfrontiersin.orgamegroups.orgelifesciences.org While not always required for the core integrity or kinase activity of mTORC2 towards AKT, PRR5 can function as an adaptor or enhancer of mTORC2 activity, particularly for other substrates like SGK1. plos.orgnih.gov DEPTOR (DEP domain-containing mTOR-interacting protein) is a negative regulator of both mTORC1 and mTORC2. wikipedia.orgnih.govmdpi.comamegroups.org

The interplay between these components is crucial for the proper assembly, localization, and substrate specificity of mTORC2, ultimately impacting its ability to phosphorylate and fully activate AKT1.

Alternative Kinases for Ser473 Phosphorylation (e.g., DNA-PKcs, ILK)

Full activation of AKT1 requires phosphorylation at two critical residues: Threonine 308 (T308) in the activation loop and Serine 473 (S473) in the hydrophobic motif. molbiolcell.orgpnas.orgnih.govnih.govmdpi.com Phosphorylation at T308 is primarily mediated by Phosphoinositide-Dependent Kinase 1 (PDK1). molbiolcell.orgportlandpress.comnih.govresearchgate.netucl.ac.ukplos.org The phosphorylation of S473, historically attributed to an elusive "PDK2," is now known to be carried out by several kinases depending on the cellular context and stimulus. frontiersin.org

The mechanistic Target of Rapamycin Complex 2 (mTORC2) is considered the primary kinase responsible for phosphorylating AKT1 at S473 under various physiological conditions, particularly in response to growth factors. mdpi.comfrontiersin.orgplos.org mTORC2 is a multiprotein complex comprising mTOR, Rictor, Sin1, PRR5, GβL, and DEPTOR. mdpi.com Phosphorylation by mTORC2 at S473 is crucial for maximal AKT1 activity. pnas.orgnih.gov

Beyond mTORC2, other kinases have been identified that can phosphorylate AKT1 at S473, particularly under specific cellular stresses or signaling conditions. DNA-dependent protein kinase catalytic subunit (DNA-PKcs) is one such alternative kinase. mdpi.comnih.govspandidos-publications.complos.org DNA-PKcs, a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, is primarily known for its role in DNA double-strand break repair. wikipedia.orgnih.govfrontiersin.org Studies have shown that DNA-PKcs can phosphorylate AKT1 at S473, especially in response to DNA damage induced by agents like irradiation or doxorubicin. mdpi.comnih.gov This phosphorylation by DNA-PKcs appears to be specific to DNA damage conditions and may not occur in response to stimuli like insulin or general growth factors. mdpi.comnih.gov

Integrin-linked kinase (ILK) has also been proposed as a kinase capable of phosphorylating AKT1 at S473. mdpi.comnih.govspandidos-publications.comfrontiersin.org ILK is a serine/threonine protein kinase that interacts with the cytoplasmic domain of beta integrins and is involved in integrin-mediated signal transduction, cell adhesion, and migration. uniprot.orgatlasgeneticsoncology.orggenecards.org While some research supports a role for ILK in S473 phosphorylation, other studies suggest that ILK might function more as a scaffold protein within complexes that facilitate AKT1 activation rather than acting as a direct S473 kinase. mdpi.comfrontiersin.orgplos.org The precise contribution and mechanism of ILK-mediated AKT1 S473 phosphorylation remain areas of ongoing investigation, with conflicting reports in the literature. frontiersin.orgplos.org

Other kinases, such as IKK-α and PKCβII, have also been implicated in phosphorylating AKT at S473 under specific circumstances. mdpi.commolbiolcell.org

The involvement of multiple kinases in S473 phosphorylation highlights the intricate regulatory mechanisms controlling AKT1 activity and suggests that the specific kinase responsible may vary depending on the upstream signal and the subcellular location of AKT1.

Here is a summary of alternative kinases for AKT1 Ser473 phosphorylation:

KinasePrimary Role/ContextNotes
mTORC2Growth factor signaling, various stimuliConsidered the main S473 kinase. mdpi.comfrontiersin.orgplos.org
DNA-PKcsDNA damage responsePhosphorylates S473 under conditions like irradiation or doxorubicin. mdpi.comnih.gov
ILKIntegrin signaling, cell adhesionProposed S473 kinase, but may act as a scaffold; role debated. mdpi.comfrontiersin.orgplos.org
IKK-αSpecific signaling pathwaysImplicated under certain circumstances. mdpi.comfrontiersin.org
PKCβIISpecific signaling pathwaysReported to phosphorylate S473. molbiolcell.org

Compartmentalized Activation of AKT1 Protein within Subcellular Locations

While the plasma membrane is the classical site of AKT1 activation, there is increasing evidence that AKT1 can also be activated in distinct subcellular compartments. mdpi.comfrontiersin.org This compartmentalized activation is crucial for phosphorylating substrates with specific localizations and functions, contributing to the diversity and specificity of AKT1 signaling outputs. mdpi.comfrontiersin.org The spatial and temporal organization of AKT1 activation within different cellular locales is a key aspect of its regulation. frontiersin.org

Plasma Membrane Activation

The most well-established mechanism of AKT1 activation occurs at the plasma membrane. This process is typically initiated by the binding of growth factors or hormones to receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) on the cell surface. portlandpress.comthermofisher.com This receptor activation leads to the recruitment and activation of Class I PI3K enzymes. portlandpress.comnih.govthermofisher.com

Activated PI3K catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2), a lipid present in the plasma membrane, to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). portlandpress.comnih.govnih.govmdpi.com Both PIP3 and phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2), which can be produced from PIP3, serve as critical lipid second messengers. pnas.orgportlandpress.comfrontiersin.org

AKT1 is recruited to the inner leaflet of the plasma membrane through the interaction of its N-terminal Pleckstrin Homology (PH) domain with these newly synthesized phosphoinositides, particularly PIP3 and PI(3,4)P2. molbiolcell.orgpnas.orgportlandpress.comnih.govresearchgate.netnih.govucl.ac.uk The binding of the PH domain to these lipids induces a conformational change in AKT1, relieving an autoinhibitory interaction between the PH and kinase domains and exposing the key phosphorylation sites, T308 and S473. pnas.orgnih.govucl.ac.uk

Once recruited to the plasma membrane, AKT1 is phosphorylated at T308 by PDK1, which is also recruited to the membrane via its own PH domain's interaction with PIP3 and PI(3,4)P2. molbiolcell.orgportlandpress.complos.org Subsequently, or in conjunction with T308 phosphorylation, AKT1 is phosphorylated at S473, primarily by mTORC2, which can be localized at the plasma membrane or recruited there. mdpi.comportlandpress.comnih.govresearchgate.netmdpi.com The sequential or coordinated phosphorylation at both T308 and S473 leads to the full activation of AKT1 kinase activity. nih.govnih.govmdpi.com

The localized production of PIP3 at the plasma membrane and the subsequent recruitment and phosphorylation of AKT1 and PDK1 at this site are central to the canonical growth factor-induced activation of the PI3K/AKT pathway. portlandpress.comnih.gov

Endomembrane Activation

Beyond the plasma membrane, AKT1 activation can also occur on various endomembranes, including endosomes. mdpi.comportlandpress.comfrontiersin.org This compartmentalization allows for localized signaling and the phosphorylation of substrates residing in or translocating to these intracellular compartments. mdpi.comfrontiersin.org

Similar to plasma membrane activation, endomembrane activation of AKT1 is often dependent on the presence of phosphoinositides, particularly PI(3,4)P2 and potentially pools of PIP3 that exist on internal membranes. mdpi.comportlandpress.comfrontiersin.orgresearchgate.netnih.gov PI(3,4)P2 can be generated on endomembranes through the action of enzymes like SHIP (SH2-containing inositol phosphatase), which can dephosphorylate PIP3 at the 5' position. mdpi.comresearchgate.net

AKT1 can be recruited to endomembranes by binding of its PH domain to PI(3,4)P2 accumulated at these sites. mdpi.comportlandpress.comfrontiersin.org While the mechanisms of kinase recruitment and phosphorylation on endomembranes are less extensively characterized than at the plasma membrane, it is understood that localized pools of activating kinases, including potentially mTORC2 and PDK1, may exist or be recruited to these compartments to phosphorylate AKT1. mdpi.com

The ability of AKT1 to be activated in distinct subcellular compartments underscores the spatial control inherent in PI3K/AKT signaling, allowing for precise regulation of substrate phosphorylation and diverse cellular outcomes. mdpi.comfrontiersin.org

Downstream Signaling Effectors and Substrates of Activated Akt1 Protein

Identification and Characterization of AKT1 Substrates

The specificity of AKT1 is crucial for maintaining signaling fidelity. This is achieved through the recognition of specific amino acid sequences surrounding the target serine or threonine residue on its substrates and is further refined by the specific phosphorylation state of AKT1 itself.

Early studies using peptide libraries and sequences from initial substrates like Glycogen (B147801) Synthase Kinase 3 (GSK3) established the canonical AKT1 substrate recognition motif. nih.gov This consensus sequence is defined as RXRXX(S/T)φ , where:

R at positions -5 and -3 (relative to the phosphorylation site) represents a strong preference for Arginine.

X can be any amino acid.

(S/T) is the target Serine or Threonine residue at position 0.

φ at the +1 position is a bulky hydrophobic residue. nih.gov

This motif, particularly the presence of Arginine at the -5 and -3 positions, helps distinguish AKT1 substrates from those of other related kinases in the AGC family. nih.gov

Position Relative to Phosphorylation Site (S/T)Amino Acid PreferenceRole in Recognition
-5Arginine (R)Key specificity determinant for AKT1.
-4Any (X)Variable.
-3Arginine (R)Key specificity determinant for AKT1.
-2Any (X)Variable, though small amino acids are preferred. nih.gov
-1Any (X)Variable, though small amino acids are preferred. nih.gov
0Serine (S) / Threonine (T)Phospho-acceptor site.
+1Bulky Hydrophobic (e.g., F, Y, L)Important for substrate binding. nih.gov

AKT1 can exist in different phosphorylated states: singly phosphorylated at Thr308 (pAKT1T308), singly phosphorylated at Ser473 (pAKT1S473), or dually phosphorylated at both sites (ppAKT1T308,S473), which represents its fully active state. uniprot.orgpnas.org Research has revealed that these distinct phospho-forms of AKT1 exhibit unique substrate specificities, meaning the phosphorylation status of AKT1 itself is a key regulator of its downstream signaling outputs. uniprot.orgpnas.org

ppAKT1T308,S473 (Dually phosphorylated): This fully active form shows high selectivity for peptides that contain a patch of basic residues at positions -5, -4, and -3, and aromatic residues like Phenylalanine or Tyrosine at the +1 position. researchgate.netabcam.com

pAKT1T308 (Singly phosphorylated): While active, it shows some distinct preferences compared to the dually phosphorylated form. For instance, it strongly disfavors substrates lacking an Arginine at the -5 position. mdpi.com

pAKT1S473 (Singly phosphorylated): This form has a significantly different profile. It favors more acidic peptides and is less dependent on the Arginine at the -5 position. researchgate.netabcam.com It also shows a preference for Serine or Proline at the +4 position. researchgate.net

This substrate-dependent activity modulation indicates that the phosphorylation of Ser473 can either positively or negatively regulate AKT1's kinase activity depending on the specific substrate, adding a sophisticated layer of regulatory control. uniprot.orgmdpi.com

Regulation of the Mammalian Target of Rapamycin (B549165) Complex 1 (mTORC1)

AKT1 is a primary activator of the mTORC1 signaling pathway, a central regulator of cell growth and anabolism. This regulation is achieved through the direct phosphorylation and inhibition of negative regulators of mTORC1.

The Tuberous Sclerosis Complex (TSC), a heterodimer of TSC1 and TSC2, is a critical negative regulator of mTORC1. TSC2 possesses GTPase-Activating Protein (GAP) activity towards the small GTPase Rheb. In its active, unphosphorylated state, TSC2 converts Rheb-GTP to its inactive Rheb-GDP form, thereby suppressing mTORC1 activity.

AKT1 directly phosphorylates TSC2 on multiple serine and threonine residues that fit the AKT consensus motif. researchgate.net Key identified phosphorylation sites include Ser939, Ser981, and Thr1462. This phosphorylation event inhibits the GAP activity of the TSC1-TSC2 complex. researchgate.net The phosphorylated TSC2 is also sequestered in the cytosol by binding to 14-3-3 proteins, preventing it from accessing and inactivating Rheb, which is located on lysosomal membranes. This relieves the inhibition on Rheb, allowing it to accumulate in its GTP-bound state and activate mTORC1.

AKT1 further fine-tunes mTORC1 activity by phosphorylating several other regulatory proteins.

PRAS40 (Proline-Rich AKT Substrate of 40 kDa): PRAS40, also known as AKT1S1, is an inhibitory component of the mTORC1 complex. In its unphosphorylated state, PRAS40 binds to mTORC1 and prevents the recruitment of its substrates. Activated AKT1 phosphorylates PRAS40 at Thr246. This phosphorylation creates a binding site for 14-3-3 proteins, leading to the dissociation of PRAS40 from mTORC1 and relieving its inhibitory constraint, thus promoting mTORC1 signaling.

CASTOR1: CASTOR1 is a cytosolic arginine sensor that, in the absence of arginine, binds to and inhibits the GATOR2 complex, which in turn leads to the activation of the GATOR1 complex and subsequent inhibition of mTORC1. Research has shown that AKT1 can directly phosphorylate CASTOR1 at Ser14. This phosphorylation event promotes the degradation of CASTOR1, thereby preventing its inhibitory action and contributing to mTORC1 activation.

DEPDC5: DEPDC5 is a core component of the GATOR1 complex, which acts as a GAP for the Rag GTPases and is a potent inhibitor of mTORC1 signaling, particularly in response to amino acid starvation. nih.govpnas.org AKT1 has been shown to directly phosphorylate DEPDC5 at Ser1530 (Ser1518 in mice). uniprot.orgresearchgate.net This phosphorylation inhibits the function of the GATOR1 complex, releasing its suppression of mTORC1 and allowing for mTORC1 activation even under conditions that would normally be inhibitory. nih.govpnas.org

AKT1 SubstratePhosphorylation Site(s)Functional Consequence
TSC2 Ser939, Ser981, Thr1462Inhibition of GAP activity towards Rheb; dissociation from lysosome, leading to mTORC1 activation.
PRAS40 Thr246Dissociation from mTORC1 via 14-3-3 binding, relieving inhibition of mTORC1.
CASTOR1 Ser14Promotes ubiquitination and degradation of CASTOR1, preventing mTORC1 inhibition.
DEPDC5 Ser1530 (Human)Inhibition of the GATOR1 complex, releasing suppression of mTORC1 activity. nih.govresearchgate.net

Regulation of Glycogen Synthase Kinase 3 (GSK3) Isoforms

Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase with two isoforms, GSK3α and GSK3β, that acts as a negative regulator in numerous signaling pathways. AKT1-mediated phosphorylation is a primary mechanism for the inhibition of GSK3 activity.

AKT1 directly phosphorylates GSK3α at Ser21 and GSK3β at Ser9. This single phosphorylation event creates a "pseudo-substrate" sequence within the N-terminal region of GSK3, which then folds into the kinase's own active site, blocking it from phosphorylating its true substrates. This inactivation of GSK3 allows for the activation of downstream pathways involved in processes like glycogen synthesis and cell survival. The phosphorylation of GSK3 by AKT1 is a well-established node linking growth factor signaling to the regulation of metabolism and transcription.

Compound and Protein Table

NameType
AKT1 (Protein Kinase B)Protein (Kinase)
Tuberous Sclerosis Complex 2 (TSC2)Protein (Tumor Suppressor, GAP)
PRAS40 (AKT1S1)Protein (mTORC1 Inhibitor)
CASTOR1Protein (Amino Acid Sensor)
DEPDC5Protein (GATOR1 Component)
Glycogen Synthase Kinase 3 (GSK3)Protein (Kinase)
Mammalian Target of Rapamycin Complex 1 (mTORC1)Protein Complex (Kinase)
RhebProtein (GTPase)
GATOR1Protein Complex
GATOR2Protein Complex
14-3-3 proteinsProtein (Scaffolding)
PIM1Protein (Kinase)

Regulation of Forkhead Box O (FOXO) Transcription Factors

Activated AKT1 protein is a critical negative regulator of the Forkhead Box O (FOXO) family of transcription factors, which includes key members such as FOXO1, FOXO3, and FOXO4. nih.govnih.gov These transcription factors are pivotal in regulating a wide array of cellular processes, including apoptosis, cell cycle arrest, and metabolism. nih.govfrontiersin.org The primary mechanism of regulation by AKT1 involves direct phosphorylation of FOXO proteins. researchgate.net

Upon activation, AKT1 phosphorylates FOXO transcription factors at three highly conserved serine/threonine residues. nih.gov Specifically, activated AKT1 phosphorylates FOXO1 on threonine 24 (T24) and serines 256 (S256) and 319 (S319). nih.gov Similarly, FOXO3 is phosphorylated at threonine 32 (T32) and serines 253 (S253) and 315 (S315), while FOXO4 is targeted at threonine 32 (T32) and serines 197 (S197) and 262 (S262). nih.gov

This phosphorylation event has significant consequences for the subcellular localization and activity of FOXO proteins. The phosphorylation creates a binding site for 14-3-3 chaperone proteins. nih.govresearchgate.net The subsequent binding of 14-3-3 proteins to the phosphorylated FOXO factor masks its nuclear localization signal (NLS), leading to its exclusion from the nucleus and sequestration in the cytoplasm. researchgate.netreactome.orgresearchgate.net By preventing their entry into the nucleus, AKT1 effectively inhibits the transcriptional activity of FOXO factors, as they are unable to bind to the promoter regions of their target genes. frontiersin.orgresearchgate.net

The functional outcome of this AKT1-mediated inhibition of FOXO is the suppression of pro-apoptotic and cell cycle arrest signals. frontiersin.org For instance, FOXO factors can induce the expression of genes that promote cell death, such as Fas ligand, and cell cycle inhibitors like p27Kip1. nih.govfrontiersin.org By sequestering FOXO proteins in the cytoplasm, activated AKT1 blocks the transcription of these genes, thereby promoting cell survival and proliferation. frontiersin.orgnih.govnih.gov Recent research has also uncovered a cytoplasmic, non-transcriptional role for AKT-phosphorylated FOXO1, where it can bind to IQGAP1 and suppress the MAPK signaling pathway, adding another layer to its tumor suppressor functions. reactome.org

Other Key Downstream Substrates and Their Functional Modulation

MAP3K5 (Apoptosis Signal-Regulating Kinase 1)

Activated AKT1 plays a crucial role in promoting cell survival by directly inhibiting the pro-apoptotic kinase MAP3K5, also known as Apoptosis Signal-Regulating Kinase 1 (ASK1). nih.govreactome.org MAP3K5 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and is a key component of stress-activated signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK cascades, which are often triggered by stimuli such as oxidative stress and inflammatory cytokines. nih.govresearchgate.net

The primary mechanism by which AKT1 regulates MAP3K5 is through direct phosphorylation. Research has identified Serine 83 (Ser-83) on MAP3K5 as a consensus site for AKT1 phosphorylation. frontiersin.orgnih.govreactome.org This phosphorylation event by activated AKT1 leads to a significant decrease in the kinase activity of MAP3K5. researchgate.netnih.gov By phosphorylating MAP3K5 at this inhibitory site, AKT1 effectively prevents its activation in response to cellular stress. researchgate.netresearchgate.net

The functional consequence of this phosphorylation is the suppression of the downstream pro-apoptotic signaling cascade. nih.gov Activated MAP3K5 would typically phosphorylate and activate MAP2K4 (MKK4) and MAP2K7 (MKK7), which in turn activate JNK. nih.gov By inhibiting MAP3K5, AKT1 blocks this chain of events, leading to reduced JNK activation and, consequently, a decrease in apoptosis. nih.govnih.gov This interaction provides a direct molecular link between the pro-survival PI3K/AKT pathway and the stress-activated MAP kinase pathways, allowing survival signals to override apoptotic cues. nih.gov Studies have demonstrated that the activation of the PI3K/AKT pathway can reduce apoptosis induced by MAP3K5 in a manner that is dependent on the phosphorylation of Serine 83. reactome.org

4E-BP1 and Ribosomal Protein S6 Kinase 1 (RPS6KB1)

Activated AKT1 is a central regulator of protein synthesis, primarily through its influence on the mammalian target of rapamycin complex 1 (mTORC1) and its downstream effectors, the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) and ribosomal protein S6 kinase 1 (RPS6KB1), also known as S6K1. researchgate.netreactome.org This signaling axis is fundamental for cell growth and proliferation.

The activation of mTORC1 by AKT1 is an indirect process. AKT1 phosphorylates and inhibits the tuberous sclerosis complex (TSC), a negative regulator of mTORC1. reactome.org This inhibition of TSC allows the small GTPase Rheb to activate mTORC1. Once active, mTORC1 directly phosphorylates both 4E-BP1 and S6K1. researchgate.net

Phosphorylation of 4E-BP1 by mTORC1 is a critical step in the initiation of cap-dependent translation. nih.gov In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing its assembly into the eIF4F complex and thereby inhibiting translation. nih.gov Upon phosphorylation by the AKT1-activated mTORC1 pathway, 4E-BP1 undergoes a conformational change and dissociates from eIF4E. researchgate.net This allows eIF4E to form the active eIF4F complex, which then recruits ribosomes to mRNA, initiating protein synthesis. frontiersin.org

Concurrently, activated mTORC1 phosphorylates and activates S6K1. nih.gov S6K1, in turn, phosphorylates several substrates, most notably the 40S ribosomal protein S6 (rpS6). researchgate.net The phosphorylation of rpS6 is thought to enhance the translation of a specific subset of mRNAs that contain a 5' terminal oligopyrimidine (TOP) tract, which typically encode ribosomal proteins and other components of the translational machinery. researchgate.net This further boosts the cell's capacity for protein synthesis. Therefore, through the coordinated regulation of 4E-BP1 and S6K1, activated AKT1 effectively promotes the synthesis of proteins required for cell growth and division.

CREB1 (cAMP-Response Element Binding Protein)

Activated AKT1 directly influences the activity of the cAMP-Response Element Binding Protein (CREB1), a transcription factor that plays a significant role in promoting cell survival, proliferation, and differentiation. nih.govreactome.org The primary mechanism of this regulation is the direct phosphorylation of CREB1 by AKT1. reactome.org

Research has demonstrated that AKT1 phosphorylates CREB1 at a key regulatory site, Serine 133 (Ser-133). reactome.orgreactome.org This specific phosphorylation event is essential for the activation of CREB1's transcriptional function. reactome.org Once phosphorylated at Ser-133, CREB1 is able to recruit the transcriptional co-activator, CREB-binding protein (CBP), to the promoter regions of its target genes. nih.govreactome.org The recruitment of CBP is a critical step that facilitates the transcription of genes containing cAMP response elements (CRE) in their promoters.

The functional outcome of the AKT1-mediated activation of CREB1 is the enhanced expression of genes that contribute to cell survival, such as the anti-apoptotic protein Bcl-2. nih.gov By stimulating the expression of such genes, the AKT1-CREB1 signaling axis plays a vital role in protecting cells from apoptosis. reactome.org Studies have also indicated an isoform-specific regulation, where AKT1 is a more potent activator of CREB1 phosphorylation at Ser-133 compared to AKT2, suggesting distinct functional roles for different AKT isoforms in regulating CREB1-dependent gene expression. nih.gov This pathway highlights a mechanism by which growth factor-dependent survival signals, transmitted through AKT1, can be translated into a transcriptional response that actively promotes cell viability. frontiersin.orgreactome.org

ATP Citrate (B86180) Lyase (ACLY)

Activated AKT1 plays a significant role in cellular metabolism, particularly in the process of de novo lipogenesis, through its regulation of ATP Citrate Lyase (ACLY). nih.govresearchgate.net ACLY is a key cytosolic enzyme that catalyzes the conversion of citrate, which is exported from the mitochondria, into acetyl-CoA and oxaloacetate. frontiersin.org This reaction provides the primary source of acetyl-CoA for the synthesis of fatty acids and cholesterol. frontiersin.org

The regulation of ACLY by AKT1 involves direct phosphorylation. nih.gov Specifically, AKT1 has been shown to phosphorylate ACLY at Serine 455 (Ser-455). nih.govresearchgate.net This phosphorylation event is crucial for enhancing the enzymatic activity of ACLY. nih.gov The activation of this pathway is often dependent on the upstream mTORC2 complex, which is a key activator of AKT1's hydrophobic motif phosphorylation, a prerequisite for its full activity towards certain substrates like ACLY. nih.govresearchgate.net

The functional consequence of AKT1-mediated phosphorylation and activation of ACLY is an increase in the cytoplasmic pool of acetyl-CoA. nih.gov This not only fuels de novo lipogenesis, which is essential for membrane biogenesis in proliferating cells, but also provides the acetyl-CoA necessary for histone acetylation. nih.gov By linking growth factor signaling through AKT1 to the production of acetyl-CoA, this pathway integrates metabolic status with epigenetic regulation of gene expression. nih.govnih.gov The AKT1-ACLY axis is therefore critical for processes that require high rates of lipid synthesis and cell growth, such as adipogenesis and the proliferation of certain cancer cells. nih.govresearchgate.net

Cyclic Nucleotide Phosphodiesterase 3B (PDE3B)

Activated AKT1 is a key regulator of Cyclic Nucleotide Phosphodiesterase 3B (PDE3B), an enzyme that plays a crucial role in mediating the effects of insulin (B600854) and other hormones by hydrolyzing cyclic AMP (cAMP). nih.govnih.gov The regulation of PDE3B by AKT1 is a critical component of the insulin signaling pathway, particularly in adipocytes. nih.gov

The primary mechanism of regulation is the direct phosphorylation of PDE3B by activated AKT1. nih.gov Insulin stimulation leads to the activation of the PI3K/AKT pathway, and subsequently, activated AKT1 phosphorylates PDE3B at a specific site, Serine 273 (Ser-273) in the mouse protein. nih.govnih.gov This serine residue is located within a consensus motif (RXRXXS) that is preferentially targeted by AKT. nih.govnih.gov

Rho GTPase-Activating Protein DLC1

The tumor suppressor protein DLC1 (Deleted in Liver Cancer 1), a Rho GTPase-activating protein (RhoGAP), is a direct substrate of AKT1. nih.govaacrjournals.org Activation of receptor tyrosine kinases can stimulate AKT1, which in turn phosphorylates DLC1 on three distinct serine residues: S298, S329, and S567. nih.govaacrjournals.orgresearchgate.netnih.gov

This phosphorylation event induces a significant conformational change in the DLC1 protein. The N-terminal region, now phosphorylated, binds strongly to the protein's own RhoGAP domain. nih.govnih.gov This intramolecular interaction converts DLC1 from an active, open dimer into an inactive, closed monomer. nih.govnih.gov The consequence of this inactivation is a marked reduction in DLC1's ability to catalyze the hydrolysis of active RhoA-GTP to inactive RhoA-GDP. aacrjournals.orgresearchgate.net This leads to an accumulation of active RhoA-GTP within the cell. nih.govresearchgate.netnih.gov Functionally, the AKT1-mediated phosphorylation and subsequent inactivation of DLC1 attenuate its tumor-suppressor activities, affecting processes like cell migration and focal adhesion dynamics. aacrjournals.orgresearchgate.net

SubstratePhosphorylation SitesFunctional Consequence of Phosphorylation
DLC1 S298, S329, S567Induces binding of N-terminus to the RhoGAP domain, inactivating the protein. This leads to increased RhoA-GTP levels and attenuation of DLC1's tumor suppressor function. nih.govaacrjournals.orgnih.gov

Cyclin-Dependent Kinase Inhibitors (e.g., p21, p27)

The cell cycle progression is tightly regulated by cyclin-dependent kinase inhibitors (CKIs) such as p21 (CDKN1A) and p27 (CDKN1B), which act primarily by inhibiting cyclin/CDK complexes. nih.gov Activated AKT1 can directly phosphorylate both p21 and p27, thereby controlling their subcellular localization and function. nih.govyoutube.com

Research has shown that AKT1 phosphorylates p21 at threonine 145 (Thr145) and p27 at threonine 157 (Thr157). nih.gov This phosphorylation event serves as a signal for the nuclear export of these inhibitor proteins, causing them to be retained in the cytoplasm. nih.govyoutube.com As cyclin/CDK complexes, the primary targets of p21 and p27, are active within the nucleus, this cytoplasmic sequestration renders the inhibitors functionally inactive. youtube.com By preventing p21 and p27 from accessing their nuclear targets, AKT1 activation effectively promotes cell cycle progression from the G1 to the S/G2M phase. nih.gov

SubstratePhosphorylation SitesFunctional Consequence of Phosphorylation
p21 (CDKN1A) Threonine 145Promotes cytoplasmic retention, preventing nuclear inhibition of cyclin/CDK complexes. nih.govyoutube.com
p27 (CDKN1B) Threonine 157Promotes cytoplasmic retention, preventing nuclear inhibition of cyclin/CDK complexes. nih.govyoutube.com

MDM2

The E3 ubiquitin ligase MDM2 is a crucial negative regulator of the p53 tumor suppressor. AKT1 directly phosphorylates and activates MDM2, thereby playing a key role in the regulation of p53 stability and function. researchgate.netnih.gov In vitro studies identified serines 166 and 186 as AKT1 phosphorylation sites in human MDM2, while corresponding studies in mouse models pinpointed serine 183. nih.govnih.govpnas.org

SubstratePhosphorylation SitesFunctional Consequence of Phosphorylation
MDM2 Ser166, Ser186 (Human); Ser183 (Mouse)Increases nuclear localization and stability of MDM2, leading to enhanced ubiquitination and degradation of p53. researchgate.netnih.gov

Rab11 Family-Interacting Protein 2 (Rab11-FIP2)

Rab11-FIP2 is a member of a family of proteins that interact with the small GTPase Rab11 to regulate vesicular trafficking through the endocytic recycling compartment. nih.govresearchgate.net While direct phosphorylation of Rab11-FIP2 by AKT1 is not extensively characterized, evidence points to a functional interaction within the same signaling pathway. High-throughput studies have identified a physical interaction between AKT1 and Rab11-FIP2. thebiogrid.org

Furthermore, upon stimulation with epidermal growth factor (EGF), a known activator of the AKT pathway, class I Rab11-FIPs, including Rab11-FIP2, have been shown to co-localize with AKT at the plasma membrane. researchgate.net AKT signaling also regulates the function of the broader Rab11 effector complex. Activated AKT can stabilize the interaction between Rab11 and the protein WDR44, which in turn blocks the initiation of ciliogenesis. cancer.gov Conversely, there is evidence that Rab11-FIP2 can participate in a negative feedback loop by interacting with the glycolytic kinase PGK1, promoting its ubiquitination and leading to the inactivation of the AKT/mTOR signaling pathway. nih.gov

Cysteinyl Leukotriene Receptor 1

The Cysteinyl Leukotriene Receptor 1 (CysLT1R) is a G-protein coupled receptor involved in inflammatory signaling. researchgate.net Current research indicates that AKT1 functions as a downstream effector of CysLT1R signaling, rather than CysLT1R being a direct substrate of AKT1. Upon ligand binding, CysLT1R activates the PI3K-AKT signaling pathway. frontiersin.org

Activation of the CysLT1R-PI3K-AKT cascade leads to various cellular responses, including the nuclear translocation of β-catenin and the activation of NF-κB. frontiersin.org For instance, stimulation of intestinal epithelial cells with leukotrienes induces the PI3K-Akt signaling pathway. frontiersin.org Similarly, in human eosinophils, signaling through the IL-5 family of cytokines primes the cells for an enhanced response to chemoattractants, a process that involves the upregulation of the PI3K-Akt pathway. nih.gov Therefore, CysLT1R is an upstream activator of AKT1, not a downstream substrate.

Palladin (PALLD) and Prohibitin (PHB)

AKT1 targets key cytoskeletal and mitochondrial proteins, including Palladin and Prohibitin, to regulate cell motility and proliferation.

Palladin (PALLD) is an actin-associated protein crucial for cytoskeletal organization and cell migration. researchgate.net Studies have revealed that AKT1, but not the AKT2 isoform, specifically phosphorylates palladin at serine 507 (Ser507). This phosphorylation event is critical for the proper bundling of F-actin filaments. Functionally, AKT1-mediated phosphorylation of palladin at this site inhibits the migration and invasion of breast cancer cells, helping to maintain an organized actin cytoskeleton. researchgate.net

Prohibitin (PHB) is a highly conserved protein that functions within the inner mitochondrial membrane. nih.gov AKT1 interacts with and directly phosphorylates PHB at threonine 258 (Thr258). nih.govnih.gov This interaction and phosphorylation occur within the mitochondria. nih.gov The phosphorylation of PHB by AKT1 is linked to the promotion of cell proliferation. nih.gov The importance of this event is highlighted by the finding that treatment with an AKT inhibitor abrogates the pro-proliferative effects associated with PHB overexpression in bladder cancer cells. nih.gov

SubstratePhosphorylation SitesFunctional Consequence of Phosphorylation
Palladin (PALLD) Serine 507Promotes F-actin bundling and inhibits breast cancer cell migration. researchgate.net
Prohibitin (PHB) Threonine 258Occurs in mitochondria; promotes cell proliferation. nih.govnih.gov

YB-1

The Y-box binding protein-1 (YB-1) is a multifunctional oncoprotein involved in regulating transcription and translation. mcgill.canih.gov It is a well-established substrate of AKT1. Activated AKT directly binds to YB-1 and phosphorylates it at serine 102 (Ser102), a residue located within the protein's evolutionarily conserved cold shock domain. mcgill.canih.gov

This phosphorylation has significant functional consequences for YB-1's role in gene expression. YB-1 is a major component of translationally inactive messenger ribonucleoprotein particles (mRNPs), where it helps store mRNAs in a silent state. nih.govnih.gov AKT-mediated phosphorylation of YB-1 can relieve this translational repression, allowing for the synthesis of proteins from these previously silenced mRNAs. nih.gov From a cellular perspective, disrupting the Ser102 phosphorylation site by mutation has been shown to suppress tumor cell growth and inhibit the nuclear translocation of YB-1. mcgill.ca

SubstratePhosphorylation SitesFunctional Consequence of Phosphorylation
YB-1 Serine 102Relieves translational repression of YB-1-bound mRNAs; promotes tumor cell growth and nuclear translocation. mcgill.canih.gov

Twist1

Twist1, a basic helix-loop-helix (b-HLH) transcription factor, is a significant substrate of AKT1. The interaction between AKT1 and Twist1 is a complex, context-dependent regulatory mechanism that can have opposing effects on cellular processes, particularly the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.

Mechanism of Interaction: AKT1 directly phosphorylates Twist1 at multiple residues. researchgate.net In human Twist1, two primary AKT1 phosphorylation motifs have been identified: one at serine 42 (S42) and another containing threonine 121 (T121) and serine 123 (S123). researchgate.netnih.gov The corresponding sites in mouse Twist1 are S42, T125, and S127. nih.gov This phosphorylation is a critical post-translational modification that dictates the stability, localization, and transcriptional activity of the Twist1 protein.

Functional Consequences: The functional outcome of Twist1 phosphorylation by AKT kinases appears to be isoform-specific. Research indicates that while AKT2-mediated phosphorylation at S42 promotes EMT and metastasis, AKT1-mediated phosphorylation at T121 and S123 can have an opposing effect. nih.govoncotarget.com

Promotion of Metastasis: In many invasive human breast tumors, Twist1 is ubiquitously phosphorylated, and this status strongly correlates with AKT phosphorylation. aacrjournals.org Phosphorylation of Twist1 by AKT can promote EMT and breast cancer metastasis by modulating its transcriptional target, TGF-β2. This creates a feedback loop that enhances TGF-β receptor signaling, which in turn helps maintain a hyperactive PI3K/AKT pathway, thereby supporting metastatic tumor development. aacrjournals.orgnih.gov Studies using mouse models have shown that phosphorylation at S42 and T125 is essential for Twist1-mediated tumor growth and metastasis. nih.gov

Inhibition of EMT and Protein Degradation: Conversely, other studies have demonstrated that AKT1, but not AKT2, can inhibit EMT in breast cancer. nih.gov In this context, AKT1-mediated phosphorylation of Twist1 at T121 and S123 is required for the subsequent ubiquitination by the E3 ligase β-TrCP, leading to Twist1 degradation. researchgate.netnih.govresearchgate.net This degradation prevents Twist1 from translocating to the nucleus, thereby suppressing its transcriptional activity and inhibiting the EMT process. nih.gov This suggests a model where different AKT isoforms dynamically regulate cancer cell behavior, with AKT2 promoting dissemination and AKT1 promoting colonization at metastatic sites through Twist1 degradation. oncotarget.com

Phosphorylation Site (Human)Functional ConsequenceKey Findings
Serine 42 (S42)Promotes cell survival and metastasis.Phosphorylation at S42 protects cells from apoptosis and is associated with AKT2-mediated EMT promotion. oncotarget.comaacrjournals.org
Threonine 121 (T121) / Serine 123 (S123)Triggers ubiquitination and degradation; inhibits EMT.AKT1-mediated phosphorylation at these sites allows recognition by β-TrCP, leading to Twist1 degradation and suppression of metastatic potential. nih.govresearchgate.net

Girdin

Girdin (Girders of actin filaments), also known as APE (Akt-phosphorylation enhancer), is a novel actin-binding protein identified as a direct substrate of AKT1. nih.govfujita-hu.ac.jp It plays a crucial role in linking AKT1 signaling to the regulation of the actin cytoskeleton and cell motility.

Mechanism of Interaction: Girdin is a large protein that is ubiquitously expressed in mammals. fujita-hu.ac.jpnih.gov Activated AKT1 phosphorylates Girdin on a specific serine residue, S1416. fujita-hu.ac.jpahajournals.org This phosphorylation event is a key regulatory switch that alters Girdin's subcellular localization and its interaction with the actin cytoskeleton.

Functional Consequences: The phosphorylation of Girdin by AKT1 is integral to the regulation of cell migration and cytoskeletal dynamics, which are vital for both physiological and pathological processes.

Actin Reorganization and Cell Motility: In its unphosphorylated state, Girdin is associated with the plasma membrane. Upon phosphorylation by AKT1 in response to growth factors, Girdin detaches from the membrane and accumulates at the leading edge of migrating cells, particularly in lamellipodia. fujita-hu.ac.jpahajournals.org This relocation is essential for the proper rearrangement of the actin cytoskeleton, formation of stress fibers, and directional cell migration. fujita-hu.ac.jpahajournals.org

Angiogenesis and Vascular Remodeling: The AKT1/Girdin signaling axis is essential for postnatal angiogenesis and vascular remodeling. nih.govahajournals.org AKT1-mediated phosphorylation of Girdin is required for the migration of endothelial cells and vascular smooth muscle cells (VSMCs). ahajournals.org Disruption of this phosphorylation event significantly attenuates neointima formation following vascular injury, highlighting its importance in vascular disease. ahajournals.org

SubstratePhosphorylation SiteFunctional Consequence
GirdinSerine 1416 (S1416)Regulates actin cytoskeleton rearrangement, promotes cell migration and polarization, essential for angiogenesis and tumor progression. fujita-hu.ac.jpahajournals.orgaacrjournals.org

Matrix Metalloproteinases (MMP2, MMP9)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for degrading components of the extracellular matrix (ECM). nih.gov MMP2 (Gelatinase A) and MMP9 (Gelatinase B) are particularly important in processes requiring tissue remodeling, such as development, wound healing, and cancer metastasis. nih.govnih.gov The PI3K/AKT1 signaling pathway is a key upstream regulator of the expression and activity of these proteases.

Mechanism of Interaction: Unlike Twist1 and Girdin, MMP2 and MMP9 are not direct phosphorylation substrates of AKT1. Instead, AKT1 signaling indirectly regulates the transcription and subsequent expression of the MMP2 and MMP9 genes. The activation of the PI3K/AKT pathway by growth factors, cytokines, or oncogenic stimuli triggers downstream signaling cascades that converge on transcription factors known to bind to the promoter regions of MMP genes. mdpi.comtandfonline.com

Functional Consequences: The upregulation of MMP2 and MMP9 via the AKT1 pathway is a critical step in the acquisition of an invasive phenotype by cancer cells.

Transcriptional Regulation: The AKT1 pathway, often in conjunction with the mTOR complex (AKT/mTOR pathway), activates transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). mdpi.comtandfonline.com These transcription factors then bind to their respective response elements in the MMP9 promoter, driving its expression. mdpi.comtandfonline.com Studies have shown that inhibition of the PI3K/AKT pathway leads to a significant reduction in MMP9 expression and activity. tandfonline.comspandidos-publications.com

Promotion of Invasion and Metastasis: By degrading components of the basement membrane and ECM, primarily type IV collagen, MMP2 and MMP9 create pathways for tumor cells to invade surrounding tissues and enter the vasculature, facilitating metastasis. mdpi.comresearchgate.net The AKT1-mediated increase in MMP9 secretion is a common mechanism observed in various cancers, including breast, prostate, and oral cancers, where it correlates with a more aggressive and metastatic phenotype. spandidos-publications.comresearchgate.net For instance, treatment of breast cancer cells with heregulin-β1 (HRG-β1) activates the AKT and MAPK pathways, leading to increased MMP-9 expression and activity. spandidos-publications.com

EffectorRegulation by AKT1 PathwayCellular Function
MMP2 / MMP9Upregulation of gene expression via activation of transcription factors like NF-κB. mdpi.comtandfonline.comDegradation of extracellular matrix, promotion of tumor cell invasion and metastasis. nih.govresearchgate.net

Diverse Cellular and Physiological Roles of Akt1 Protein

Regulation of Cell Survival and Apoptosis Inhibition

A primary and extensively studied function of AKT1 is its potent pro-survival activity, achieved through the direct inhibition of apoptotic machinery. wikipedia.orgnih.gov Survival factors can activate AKT1, which in turn phosphorylates and inactivates several key components of the cell's suicide program in a transcription-independent manner. wikipedia.orgnih.gov

One of the principal mechanisms by which AKT1 promotes cell survival is through the phosphorylation of the pro-apoptotic protein BAD (Bcl-2-associated death promoter). wikipedia.orgusbio.net Phosphorylation of BAD by AKT1 causes it to dissociate from the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby preventing it from promoting apoptosis. wikipedia.org Furthermore, AKT1 can inhibit apoptosis by phosphorylating and inactivating caspase-9, a critical initiator caspase in the mitochondrial apoptotic pathway. nih.govusbio.net This action occurs downstream of cytochrome c release from the mitochondria, indicating that AKT1 can block the apoptotic cascade even after the initial mitochondrial signals have been triggered. nih.govnih.gov

AKT1 also influences the expression of pro-survival genes by phosphorylating and inactivating Forkhead box O (FOXO) transcription factors. sinobiological.comuniprot.org When phosphorylated by AKT1, FOXO proteins are excluded from the nucleus, preventing them from transcribing genes that promote apoptosis. sinobiological.comdntb.gov.ua Additionally, AKT1 can activate the transcription factor NF-κB, which is known to promote the expression of genes involved in cell survival. wikipedia.org

Control of Cell Growth and Proliferation

AKT1 is a central regulator of cell growth and proliferation, processes that are tightly linked yet distinct. nih.gov It responds to growth factor signaling to drive progression through the cell cycle and increase cell size. nih.govmedlineplus.gov The influence of AKT1 on proliferation is multifaceted, involving the regulation of key cell cycle proteins. nih.gov

AKT1 promotes the transition from the G1 to the S phase of the cell cycle by phosphorylating and inactivating glycogen (B147801) synthase kinase 3β (GSK-3β). usbio.net In its active state, GSK-3β phosphorylates cyclin D1, targeting it for degradation. By inhibiting GSK-3β, AKT1 stabilizes cyclin D1, a crucial protein for G1 phase progression. usbio.net Moreover, AKT1 can negatively regulate the cyclin-dependent kinase (CDK) inhibitors p21 and p27, further promoting cell cycle advancement. usbio.netuniprot.org Studies have shown that silencing AKT1 can lead to decreased levels of cyclin A and inhibit entry into the S-phase. uniprot.org

In addition to its role in cell cycle progression, AKT1 is instrumental in promoting an increase in cell mass, a process known as cell growth. nih.gov This is largely achieved through its activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a master regulator of protein synthesis. maayanlab.cloudnih.gov

Orchestration of Cellular Metabolism

AKT1 plays a crucial role in coordinating cellular metabolism, ensuring that cells have the necessary energy and building blocks to support their functions, particularly in response to insulin (B600854) and growth factor stimulation. youtube.comfrontiersin.org Its metabolic influence extends to glucose, glycogen, and lipid metabolism.

Glucose Uptake and Transport (e.g., GLUT4)

A key function of AKT1 in metabolic regulation is its role in mediating insulin-stimulated glucose uptake. sinobiological.comnih.gov In response to insulin, activated AKT1 promotes the translocation of the glucose transporter GLUT4 from intracellular vesicles to the plasma membrane in fat and muscle cells. elifesciences.orgnih.gov This redistribution of GLUT4 increases the capacity of these cells to take up glucose from the bloodstream, a critical step in maintaining glucose homeostasis. oup.com Studies have demonstrated that overexpression of a constitutively active form of AKT1 is sufficient to induce GLUT4 translocation, while a kinase-inactive mutant of AKT1 inhibits insulin-stimulated GLUT4 translocation. nih.govoup.com

Glycogen Synthesis and Storage

Once glucose enters the cell, AKT1 also promotes its storage in the form of glycogen. youtube.com This is achieved through the phosphorylation and subsequent inactivation of glycogen synthase kinase 3 (GSK-3). usbio.net GSK-3 normally phosphorylates and inactivates glycogen synthase, the enzyme responsible for synthesizing glycogen. youtube.comfrontiersin.org By inhibiting GSK-3, AKT1 effectively activates glycogen synthase, leading to increased glycogen synthesis and storage in tissues like the liver and skeletal muscle. nih.govaacrjournals.org

Fatty Acid Synthesis and Lipolysis

AKT1 signaling also influences lipid metabolism by promoting fatty acid synthesis and potentially regulating lipolysis. youtube.com It can phosphorylate and activate ATP citrate (B86180) lyase, an enzyme that produces acetyl-CoA, a key precursor for fatty acid synthesis. sinobiological.comuniprot.org The activation of the mTORC1 pathway by AKT1 also contributes to the regulation of lipid biosynthesis. wikipedia.org

The process of lipolysis, the breakdown of stored triacylglycerols into free fatty acids and glycerol, is primarily regulated by hormones like epinephrine (B1671497) and insulin. nih.govthemedicalbiochemistrypage.orgwikipedia.org Insulin, acting through the PI3K/AKT pathway, counteracts the stimulatory effects of hormones that promote lipolysis. themedicalbiochemistrypage.org By activating phosphodiesterases that reduce cAMP levels, AKT1 signaling leads to decreased activity of protein kinase A (PKA), a key activator of hormone-sensitive lipase (B570770) (HSL), an important enzyme in lipolysis. themedicalbiochemistrypage.org

Modulation of Protein Synthesis Machinery

A central role of AKT1 in promoting cell growth is its ability to stimulate protein synthesis. wikipedia.orgahajournals.org This is primarily mediated through the activation of the mTORC1 signaling pathway. nih.govyoutube.com Activated AKT1 phosphorylates and inhibits the tuberous sclerosis complex 2 (TSC2), which in turn relieves the inhibition of a small GTPase called Rheb. usbio.netahajournals.org Activated Rheb then stimulates the kinase activity of mTORC1. youtube.com

mTORC1, once activated, phosphorylates two key downstream effectors to promote protein synthesis: the 70 kDa ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). usbio.netyoutube.com Phosphorylation of p70S6K enhances the translation of mRNAs encoding ribosomal proteins and other components of the translational machinery. youtube.com Phosphorylation of 4E-BP1 causes it to dissociate from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the initiation of cap-dependent translation, a critical step in protein synthesis. usbio.net Through this intricate signaling cascade, AKT1 effectively couples growth factor signals to the cellular machinery responsible for building new proteins, thereby driving cell growth.

Interactive Data Tables

Table 1: Key Downstream Targets of AKT1 and Their Functions

Target ProteinFunction Modulated by AKT1Outcome of AKT1 Action
BADApoptosisInhibition of Apoptosis
Caspase-9ApoptosisInhibition of Apoptosis
FOXO Transcription FactorsGene Transcription (Apoptosis)Inhibition of Apoptosis
GSK-3βCell Cycle Progression, Glycogen SynthesisPromotion of G1/S Transition, Increased Glycogen Synthesis
p21/p27Cell Cycle ProgressionPromotion of Cell Cycle
TSC2Protein Synthesis (via mTORC1)Activation of Protein Synthesis
AS160GLUT4 TranslocationIncreased Glucose Uptake

Table 2: Cellular Processes Regulated by AKT1

Cellular ProcessKey MechanismPrimary Physiological Role
Cell SurvivalInhibition of pro-apoptotic proteins (e.g., BAD, Caspase-9)Prevents programmed cell death
Cell ProliferationRegulation of cell cycle proteins (e.g., Cyclin D1, p27)Drives cell division
Cell GrowthActivation of mTORC1 signalingIncreases cell size
Glucose MetabolismPromotion of GLUT4 translocation to the plasma membraneEnhances glucose uptake
Glycogen MetabolismInactivation of GSK-3, leading to activation of glycogen synthasePromotes glycogen storage
Lipid MetabolismActivation of enzymes involved in fatty acid synthesisPromotes lipid synthesis
Protein SynthesisActivation of mTORC1 and its downstream targets (p70S6K, 4E-BP1)Increases protein production

Influence on Cell Migration, Motility, and Invasion

The role of AKT1 in cell migration, motility, and invasion is complex and multifaceted, often exhibiting opposing effects depending on the cellular and molecular context.

Context-Dependent and Cell Type-Specific Effects

The influence of AKT1 on cell movement is not uniform across all cell types. researchgate.netmolbiolcell.org In some contexts, such as in fibroblasts and certain cancer cells, AKT1 promotes migration and invasion. nih.govnih.gov For instance, in soft-tissue sarcoma cells, activation of AKT1 has been shown to induce motility and invasiveness. nih.gov Conversely, in several types of breast and ovarian cancer cells, AKT1 acts as an inhibitor of invasion and migration. molbiolcell.orgnih.govspandidos-publications.comoup.com Studies have demonstrated that overexpression of activated AKT1 can block migration and invasion in breast cancer cell lines, while silencing AKT1 enhances these processes. nih.govspandidos-publications.com This dual functionality highlights the cell type-specific and context-dependent nature of AKT1 signaling in regulating cell motility. researchgate.netmolbiolcell.orgspandidos-publications.com

The specific downstream signaling pathways activated by AKT1 can also vary. For example, in some cells, AKT1 promotes motility by phosphorylating Girdin, an actin-binding protein, or by increasing the production of matrix metalloproteinases (MMPs) like MMP2 and MMP9. nih.gov In contrast, in other cell types, AKT1 suppresses migration by inducing the degradation of the transcription factor NFAT or by inhibiting the ERK/MAPK signaling pathway. nih.gov

Table 1: Context-Dependent and Cell Type-Specific Effects of AKT1 on Cell Migration

Cell Type Effect of AKT1 on Migration/Invasion Key Mediators/Pathways
Breast Cancer Cells Inhibitory Degradation of NFAT, Inhibition of ERK/MAPK
Ovarian Cancer Cells Inhibitory -
Soft-Tissue Sarcoma Cells Promotes Interaction with vimentin (B1176767)
Fibroblasts Promotes Phosphorylation of Girdin
Squamous Carcinoma Cells Promotes Induction of epithelial to mesenchymal transition (EMT)
Pancreatic Cancer Cells Promotes Upregulation of IGF-I receptor
Hepatocellular Carcinoma (HepG2) Promotes Increased expression of MMP2, MMP9, HIF1α, and VEGF
Colorectal Carcinoma (HCT 116) Inhibitory Downregulation of MMP2, MMP9, HIF1α, and VEGF

Regulation of Cytoskeletal Dynamics

AKT1 plays a significant role in regulating the dynamic remodeling of the actin cytoskeleton, a fundamental process for cell movement. nih.govnih.gov It influences the formation of cellular structures such as lamellipodia and stress fibers, which are crucial for cell migration. nih.gov AKT1-mediated regulation of the cytoskeleton involves the phosphorylation of a variety of downstream substrates that directly or indirectly interact with actin and its regulatory proteins. oup.comnih.gov

One key mechanism involves the activation of the Rac1-p21 activated kinase (Pak) signaling pathway. nih.gov AKT1 can promote the activation of Rac1, a small Rho-GTPase that is a master regulator of lamellipodia formation. nih.gov Another actin-binding protein, palladin, is a specific substrate of AKT1. oup.com Phosphorylation of palladin by AKT1 leads to the disruption of F-actin bundles, which can, in some cellular contexts, suppress cell movement. oup.com Furthermore, AKT1 has been shown to interact with the intermediate filament protein vimentin, leading to its phosphorylation and enhanced cell motility and invasion in soft-tissue sarcoma. nih.gov

Involvement in Angiogenesis Mechanisms

AKT1 is a critical regulator of angiogenesis, the formation of new blood vessels from pre-existing ones. nih.govjci.orgpnas.orgnih.govahajournals.org It is involved in both physiological and pathological angiogenesis and is a key downstream effector of various pro-angiogenic factors, including vascular endothelial growth factor (VEGF) and angiopoietins. nih.govjci.orgpnas.orgahajournals.org The role of AKT1 in angiogenesis is multifaceted, influencing endothelial cell survival, proliferation, migration, and the formation of tubular structures. jci.orgpnas.org

Activation of the PI3K/Akt pathway is a central signaling event in response to angiogenic stimuli. jci.orgahajournals.org AKT1, in particular, has been shown to be essential for postnatal angiogenesis in response to ischemia and VEGF. jci.orgpnas.org Studies using Akt1-deficient mice have demonstrated impaired angiogenic responses, highlighting the non-redundant function of this isoform in vascular development. jci.orgpnas.org

One of the key downstream targets of AKT1 in endothelial cells is endothelial nitric oxide synthase (eNOS). pnas.orgnih.govahajournals.org AKT1 phosphorylates and activates eNOS, leading to the production of nitric oxide (NO), a critical signaling molecule in angiogenesis that promotes vasodilation and vascular permeability. pnas.orgnih.govahajournals.org Additionally, AKT1 signaling can influence the expression of other regulators of angiogenesis, such as thrombospondins. nih.gov

Role in Neurogenesis and Neuronal Development

AKT1 plays a crucial role in the development and function of the nervous system. medlineplus.govwikipedia.orgnih.gov It is involved in multiple signaling pathways that regulate neuronal survival, differentiation, and neurogenesis. medlineplus.govnih.govnih.govmdpi.com The PI3K-Akt signaling pathway is essential for the proper development of cortical layers and the differentiation of neurons. nih.govmdpi.com

Signaling through AKT1 is critical for growth factor-induced neuronal survival, helping to suppress apoptosis in a transcription-independent manner. wikipedia.org It also plays a role in the integration of newborn neurons during adult neurogenesis, influencing their correct positioning, dendritic development, and the formation of synapses. sinobiological.com

Furthermore, AKT1 signaling is implicated in higher-order brain functions, including cell-to-cell communication between neurons and the formation of memories. medlineplus.gov Dysregulation of the AKT signaling pathway has been associated with various neurodevelopmental disorders. nih.gov

Contribution to Genome Stability

The role of AKT1 in maintaining genome stability is complex and appears to be context-dependent, with evidence supporting both protective and detrimental effects. nih.govsemanticscholar.orgscispace.com On one hand, AKT signaling can be activated in response to DNA damage and can contribute to radioresistance by promoting DNA repair through nonhomologous end joining (NHEJ). nih.govsemanticscholar.org

Conversely, high levels of AKT1 activity have been shown to promote genome instability by suppressing homologous recombination repair (HRR), a major pathway for repairing DNA double-strand breaks. nih.govscispace.com This can occur through the inhibition of key HRR proteins such as Brca1 and Rad51. nih.govscispace.com Oncogenic levels of AKT1 activity have also been linked to an increase in supernumerary centrosomes and aneuploidy. nih.gov Therefore, while AKT1 can participate in DNA damage responses, its hyperactivation can also contribute to the accumulation of genetic alterations, a hallmark of cancer. nih.govsemanticscholar.orgscispace.com

Regulation of Cell Cycle Progression

AKT1 is a key regulator of cell cycle progression, influencing both the G1/S and G2/M transitions. nih.govnih.govresearchgate.net It acts as a downstream effector of growth factor signaling, promoting cell proliferation by phosphorylating a multitude of substrates that control cell cycle checkpoints. nih.govnih.govyoutube.com

During the G1/S transition, activated AKT1 promotes entry into the S phase by several mechanisms. nih.govnih.gov It can lead to the phosphorylation and subsequent inhibition of glycogen synthase kinase 3β (GSK-3β), which in turn promotes the stability and activity of cyclin D1. researchgate.netyoutube.com AKT1 also phosphorylates and inactivates the cell cycle inhibitors p21 Cip1 and p27 Kip1, leading to their cytoplasmic retention and degradation. nih.gov

AKT1 also contributes to the regulation of the G2/M transition. nih.govresearchgate.net High levels of AKT activity are observed during the G2/M phase, where it is thought to protect cells from apoptosis and is necessary for efficient entry into mitosis. nih.govresearchgate.net AKT1 can phosphorylate and regulate the activity of several key proteins involved in the G2/M checkpoint, including Wee1 and Myt1, which are inhibitors of the cyclin B-Cdk1 complex. nih.gov

Table 2: Key AKT1 Substrates in Cell Cycle Regulation

Cell Cycle Phase AKT1 Substrate Effect of Phosphorylation
G1/S Glycogen Synthase Kinase 3β (GSK-3β) Inhibition, leading to increased Cyclin D1 stability
G1/S p21 Cip1 Inhibition and cytoplasmic retention
G1/S p27 Kip1 Inhibition and cytoplasmic retention
G2/M Wee1 Inhibition
G2/M Myt1 Inhibition

Impact on Autophagy

The AKT1 protein, a serine/threonine kinase, is a critical node in signaling pathways that regulate a cell's response to growth factors and nutrients. A significant function of AKT1 is its role as a potent inhibitor of autophagy, the catabolic process involving the degradation of a cell's own components through the lysosomal machinery. nih.gov This regulation is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in various diseases. AKT1 exerts its inhibitory effect on autophagy through both mammalian target of rapamycin (mTOR)-dependent and mTOR-independent pathways.

mTOR-Dependent Regulation: The most well-characterized mechanism by which AKT1 inhibits autophagy is through the activation of the mTOR complex 1 (mTORC1). youtube.com When activated by upstream signals such as growth factors, AKT1 phosphorylates and inhibits the tuberous sclerosis complex 1/2 (TSC1/2), a negative regulator of mTORC1. youtube.com The subsequent activation of mTORC1 leads to the phosphorylation and inhibition of several key autophagy-initiating proteins, including the Unc-51-like kinase 1 (ULK1) complex. nih.gov This inhibitory phosphorylation prevents the formation of the autophagosome, the double-membraned vesicle that engulfs cytoplasmic contents destined for degradation, thereby halting the autophagic process. nih.govrndsystems.com

mTOR-Independent Regulation: Recent research has uncovered several mTOR-independent mechanisms through which AKT1 can suppress autophagy.

Direct Phosphorylation of Beclin 1: AKT1 can directly phosphorylate Beclin 1, a core component of the class III phosphatidylinositol 3-kinase (PI3K) complex essential for autophagosome nucleation. nih.gov This phosphorylation event, occurring at Ser234 and Ser295, creates a binding site for 14-3-3 proteins. rndsystems.com The resulting Beclin 1/14-3-3 complex then interacts with vimentin intermediate filaments, which is thought to sequester Beclin 1 away from the core autophagy machinery, thus inhibiting its function and suppressing autophagy. nih.govrndsystems.com

Regulation of Transcription Factor EB (TFEB): AKT1 can also control autophagy by regulating the subcellular localization of TFEB, a master transcription factor for genes involved in lysosomal biogenesis and autophagy. plos.org AKT1-mediated phosphorylation of TFEB retains it in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the expression of autophagy-related genes. plos.org

Downregulation of UVRAG: Some studies have indicated that AKT1 can inhibit autophagy by down-regulating the expression of UV radiation resistance-associated gene (UVRAG), a protein that positively regulates the Beclin 1-Vps34 complex and promotes autophagy. dntb.gov.ua

The inhibition of AKT1, either through specific small-molecule inhibitors or genetic knockdown, has been shown to be a potent inducer of autophagy. nih.gov This response is often observed as a primary cellular reaction, preceding or occurring in the absence of significant apoptosis (programmed cell death). nih.govnih.gov This suggests that autophagy can act as a survival mechanism when AKT1 signaling is compromised. nih.gov

MoleculeRole in AKT1-Mediated Autophagy RegulationReference
mTORC1Activated by AKT1; inhibits the ULK1 complex to suppress autophagy initiation. nih.govyoutube.com
Beclin 1Directly phosphorylated by AKT1, leading to its sequestration and inactivation. nih.govrndsystems.com
ULK1 ComplexA key autophagy initiator that is inhibited by the AKT1-mTORC1 axis. nih.gov
TFEBA transcription factor for autophagy genes; its nuclear translocation is inhibited by AKT1. plos.org
Vps34A PI3K catalytic subunit whose association with Beclin 1 is reduced by active AKT1. nih.gov
UVRAGA positive regulator of autophagy whose expression may be downregulated by AKT1. dntb.gov.ua

Association with Cellular Senescence

Cellular senescence is a state of irreversible cell cycle arrest that plays a complex role in aging and age-related diseases. The this compound has a multifaceted and context-dependent association with this process, capable of both inducing and inhibiting senescence.

AKT1 as an Inducer of Senescence: Paradoxically, while known for promoting cell proliferation and survival, the hyperactivation of AKT1 can trigger a state of premature senescence, often referred to as oncogene-induced senescence (OIS). nih.govsenescence.info This process serves as a crucial barrier to tumorigenesis. Several mechanisms underlie AKT1-induced senescence:

p53/p21 Pathway: Constitutive activation of AKT1 can promote a senescence-like growth arrest through a pathway dependent on the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. nih.govresearchgate.net AKT1 hyperactivation can lead to an mTORC1-dependent increase in p53 translation. researchgate.net This accumulation of p53 drives the expression of p21, which enforces the cell cycle arrest characteristic of senescence. nih.govresearchgate.net

ROS Production: AKT1 activation can lead to increased intracellular levels of reactive oxygen species (ROS). nih.gov This is achieved in part by inhibiting Forkhead box O (FoxO) transcription factors. nih.gov FoxO proteins normally drive the expression of ROS-scavenging enzymes. By inhibiting FoxO, AKT1 promotes the accumulation of ROS, which can cause cellular damage and trigger a senescence response. nih.gov

DNA Damage-Independent Senescence: Unlike senescence induced by DNA damage, AKT1 overexpression can induce senescence without activating DNA damage response pathways. researchgate.net This form of senescence is critically dependent on the activation of the p53 and mTORC1 pathways. researchgate.net

AKT1 in the Inhibition of Senescence: Conversely, a reduction in AKT1 signaling is associated with delayed aging and increased lifespan in various model organisms. nih.govsenescence.info Mice with reduced AKT1 function (haploinsufficiency) exhibit a longer lifespan compared to their wild-type counterparts. senescence.infosenescence.info This suggests that the baseline activity of the AKT1 pathway contributes to the normal aging process.

Genetic evidence indicates that a deficiency in AKT1 can confer resistance to both replicative senescence (the natural limit of cell divisions) and premature senescence induced by stressors like oncogenic Ras or oxidative damage. nih.gov The inhibition of AKT1 has been shown to extend the lifespan of primary human cells in culture. nih.gov This anti-senescence effect is linked to the role of AKT in regulating cellular metabolism and stress resistance, again highlighting the central role of the FoxO transcription factors and the management of oxidative stress. nih.gov

Molecule/FactorRole in AKT1-Associated Cellular SenescenceReference
p53Its translation is increased by hyperactive AKT1 via mTORC1, leading to senescence. researchgate.net
p21A key effector of p53-mediated cell cycle arrest in AKT1-induced senescence. nih.govresearchgate.net
mTORC1A downstream effector of AKT1 that contributes to p53-dependent senescence. researchgate.net
FoxO Transcription FactorsInhibited by AKT1; this inhibition reduces the expression of antioxidant enzymes, increasing ROS and promoting senescence. nih.gov
Reactive Oxygen Species (ROS)Intracellular levels are increased by AKT1 activity, which can be a trigger for premature senescence. nih.gov
RasAn oncogene whose senescence-inducing effects can be mediated by AKT1. nih.gov

Regulatory Networks and Feedback Loops Involving Akt1 Protein

Positive Feedback Regulation of AKT1 Activity

While negative feedback mechanisms are prevalent in signaling pathways to prevent overactivation, positive feedback loops can also occur, potentially amplifying or sustaining a signal.

AKT1-Mediated Activation of mTORC2

AKT1 is a well-established substrate of mTOR complex 2 (mTORC2), which phosphorylates AKT at serine 473 (Ser473), a crucial step for full AKT activation. wikipedia.orgwikipedia.orgashpublications.org There is evidence suggesting a positive feedback loop wherein active AKT may promote mTORC2 activation. One proposed mechanism involves AKT-mediated phosphorylation of Sin1, a component of mTORC2, which could enhance mTORC2 activity towards AKT. mdpi.com This positive feedback could potentially facilitate the full activation of AKT upon growth factor stimulation and influence the intracellular localization and activity of mTORC2. mdpi.com Additionally, some studies suggest that active AKT can activate mTORC1 through phosphorylation of negative regulators like TSC2 and PRAS40. oncotarget.comnih.gov While the direct phosphorylation of mTOR itself by AKT remains controversial, the activation of mTORC1 by AKT is well-documented and contributes to downstream signaling that can indirectly influence the broader PI3K/AKT network. mdpi.comnih.gov

Negative Feedback Control of AKT1 Signaling

Negative feedback loops are critical for attenuating or terminating AKT1 signaling, preventing excessive or prolonged activation that could lead to pathological conditions like cancer. researchgate.net

FOXO-Mediated Regulation of Receptor Tyrosine Kinase Expression

The Forkhead Box O (FOXO) family of transcription factors are key downstream targets of AKT. pnas.orgmdpi.comgenome.jp Under conditions of high AKT activity, FOXO proteins are phosphorylated by AKT, leading to their exclusion from the nucleus and inhibition of their transcriptional activity. mdpi.comgenome.jp Conversely, when AKT activity is low, FOXO proteins translocate into the nucleus and promote the transcription of various target genes. mdpi.comgenome.jp Some FOXO target genes encode for RTKs, such as the IGF-1 receptor (IGF-1R) and the insulin (B600854) receptor (IR), and potentially others like HER3. researchgate.netpnas.org Therefore, inhibition of AKT leads to the activation of FOXO factors, which can then increase the expression of certain RTKs. researchgate.netpnas.org This increased RTK expression can, in turn, reactivate the PI3K/AKT pathway, forming a negative feedback loop that limits the extent of AKT inhibition and contributes to the development of resistance to PI3K/AKT pathway inhibitors. researchgate.netpnas.orgresearchgate.net

Interactions with Scaffold Proteins (e.g., JIP1)

Scaffold proteins play crucial roles in organizing signaling pathways by bringing together multiple components. Interactions between AKT1 and scaffold proteins can also contribute to the regulation of AKT1 activity. One example is the interaction between AKT1 and JNK-interacting protein 1 (JIP1), a scaffold protein primarily known for its role in the JNK signaling pathway. nih.govnih.govresearchgate.netpnas.org Studies have shown that AKT1 can interact with JIP1, and this interaction can inhibit AKT1 catalytic activity. nih.govnih.gov Dissociation of AKT1 from JIP1, for instance, during metabolic oxidative stress, can lead to the restoration of AKT1 activity. nih.govnih.gov This interaction suggests that JIP1 can act as a negative regulator of AKT1, and the modulation of the AKT1-JIP1 interaction can serve as a point of regulatory control within the cellular signaling network. nih.govnih.gov Furthermore, the interaction between AKT1 and JIP1 can also influence the JNK pathway, highlighting a point of cross-talk mediated by this scaffold protein. nih.govresearchgate.netspandidos-publications.com

Cross-talk with Other Major Signaling Pathways

AKT1 does not operate in isolation but engages in extensive cross-talk with numerous other major signaling pathways. This cross-talk allows for the integration of diverse extracellular and intracellular signals, enabling coordinated cellular responses. Pathways that significantly interact with AKT1 include:

MAPK/ERK pathway: The PI3K/AKT and RAS/MAPK/ERK pathways are two fundamental signaling cascades that are frequently dysregulated in cancer and exhibit significant cross-talk. nih.govplos.orgnih.gov This interaction can be complex and context-dependent, involving both positive and negative influences. For example, activated AKT can inhibit the RAF-MEK-ERK pathway by phosphorylating RAF. plos.org Conversely, inhibition of the ERK pathway can sometimes lead to the activation of the PI3K/AKT pathway through various mechanisms, including feedback loops involving RTKs or other signaling components. nih.govnih.gov

mTOR signaling pathway: As discussed in the feedback loops, AKT is a key upstream activator of mTORC1 and a substrate of mTORC2. wikipedia.orgwikipedia.orgashpublications.orgoncotarget.com The mTOR pathway, in turn, regulates various cellular processes, including protein synthesis, cell growth, and autophagy, and provides feedback to the PI3K/AKT pathway. wikipedia.orgresearchgate.netmdpi.comspandidos-publications.com

JNK signaling pathway: Beyond the interaction with the JIP1 scaffold protein, there is broader cross-talk between the AKT and JNK pathways. spandidos-publications.com AKT can inhibit stress-induced JNK activation through mechanisms involving JIP1 and potentially by directly interacting with or phosphorylating components of the JNK cascade like ASK1 and MKK4. nih.govspandidos-publications.com This interplay is crucial in determining cell fate, balancing survival and apoptotic signals. nih.govresearchgate.netspandidos-publications.com

FOXO signaling pathway: As detailed in the negative feedback section, AKT is a primary regulator of FOXO transcription factors, controlling their localization and activity, which in turn influences the expression of genes involved in cell cycle, apoptosis, and growth factor signaling. pnas.orgmdpi.comgenome.jp

This cross-talk allows AKT1 to integrate signals related to growth factors, nutrients, stress, and other environmental cues, contributing to its central role in regulating fundamental cellular processes. The intricate web of interactions and feedback loops ensures fine-tuning of AKT1 activity, allowing for appropriate cellular responses to a wide range of stimuli.

MAPK/ERK Signaling Axis

The MAPK/ERK and PI3K/AKT pathways are two fundamental signaling cascades involved in regulating diverse cellular functions like growth, differentiation, and survival. Crosstalk between these pathways is extensive and involves both positive and negative feedback loops. nih.govfrontiersin.org

Research indicates that interactions between MEK/ERK and PI3K/AKT pathways can be cell line-specific, influenced by oncogenic mutations. frontiersin.org However, negative feedback loops between these pathways have been observed across different cell lines, irrespective of genotype and phenotype. frontiersin.org For instance, inhibition of ERK signaling can lead to increased AKT phosphorylation, and conversely, inhibition of AKT can increase ERK phosphorylation. frontiersin.org

One mechanism of interaction involves ERK inhibiting AKT through mechanisms such as activating mTOR or downregulating the association of Gab1 with PI3K. nih.gov Conversely, activated AKT can inhibit ERK, contributing to positive feedback that can restore bistability in the system and increase AKT's sensitivity to upstream signals like insulin. nih.gov

Studies using dynamic modeling have identified key feedback loops regulating the crosstalk between insulin/AKT and MAPK/ERK pathways. nih.govresearchgate.net These models highlight how inter-pathway feedback loops, both positive and negative, influence the steady-state and dynamic behavior of these interacting pathways. nih.govresearchgate.net

Data from studies investigating this crosstalk demonstrate that inhibitors targeting one pathway can lead to compensatory activation of the other, underscoring the presence of reciprocal regulation. frontiersin.org

Inhibitor TypeTarget PathwayEffect on AKT PhosphorylationEffect on ERK Phosphorylation
ERK InhibitorsMEK/ERKIncreasedInhibited
AKT InhibitorsPI3K/AKTInhibitedIncreased

This table summarizes the observed reciprocal regulation between the MAPK/ERK and PI3K/AKT pathways upon inhibition. frontiersin.org

NF-κB Signaling Pathway

AKT is a significant regulator of the NF-κB signaling pathway, which is crucial for processes such as inflammation, cell survival, and immune responses. thermofisher.comoup.com AKT can regulate the transcriptional activity of NF-κB by inducing the phosphorylation and subsequent degradation of IκB, the endogenous inhibitor of NF-κB. mdpi.comnih.govnih.gov This degradation allows NF-κB to translocate to the nucleus and activate target gene transcription. iiarjournals.org

The interaction between AKT and NF-κB involves complex feedback loops. For example, AKT activation can lead to the phosphorylation and activation of IKK (IκB kinase), which in turn phosphorylates IκB, marking it for degradation. thermofisher.comnih.govspandidos-publications.comdovepress.com This AKT-mediated IKK activation is reported to be dependent on the phosphorylation of IKKα at Threonine 23. nih.govnih.gov Furthermore, AKT can also influence the phosphorylation of the p65 subunit of NF-κB, enhancing its transcriptional activity. nih.govnih.gov

Positive feedback loops involving AKT and NF-κB have been identified. For instance, in some contexts, activated NF-κB can upregulate components that further activate the PI3K/AKT pathway, creating a feed-forward loop that sustains signaling. virosin.orgbiorxiv.org One study in head and neck squamous cell carcinoma (HNSCC) revealed a positive feedback loop where EGFR/PI3K/Akt/mTORC1 signaling activates IKK/NF-κB, and activated NF-κB/IKK subsequently upregulates EGFR expression. oncotarget.comnih.gov

Conversely, negative regulators of AKT, such as PP2A-B55, can repress NF-κB-dependent transcription by inhibiting AKT phosphorylation. mdpi.com This highlights a feedback mechanism where factors influencing AKT activity indirectly modulate NF-κB signaling.

Research findings indicate that the essentialness of NF-κB for the oncogenicity of PI3K and AKT underscores the functional significance of this crosstalk in cancer development. nih.govnih.gov

Wnt and Notch Pathways

AKT signaling interacts with both the Wnt and Notch signaling pathways, which are fundamental to development, cell fate determination, and tissue homeostasis.

Regarding the Wnt pathway, numerous studies suggest a reciprocal activation between AKT and Wnt signaling. asm.org The AKT signaling pathway can activate the canonical Wnt pathway, partly by phosphorylating GSK-3β, a key component of the β-catenin destruction complex. spandidos-publications.compsychiatryonline.org Phosphorylation of GSK-3β by activated AKT (specifically Akt1/2) inhibits its activity, preventing the degradation of β-catenin. spandidos-publications.com This leads to the accumulation and nuclear translocation of β-catenin, where it interacts with TCF/LEF transcription factors to activate Wnt target genes. asm.orgoup.com

Evidence also suggests that Wnt signaling can influence AKT activity. For example, increased β-catenin levels, a hallmark of activated Wnt signaling, have been reported to induce AKT transcription, potentially forming a positive feedback loop. oup.com Some studies indicate that activation of the Wnt pathway can stimulate AKT phosphorylation. psychiatryonline.org

In the context of the Notch pathway, crosstalk with PI3K/AKT signaling is also evident. iiarjournals.orgwikipathways.orgnih.govresearchgate.net Notch activation has been shown to enhance cell survival, and these effects can be mediated by the activation of the AKT pathway. iiarjournals.org Studies in T-cell acute lymphoblastic leukemia (T-ALL) have demonstrated that NOTCH1 can induce the upregulation of the PI3K-AKT pathway, potentially through mechanisms involving HES1-mediated repression of PTEN expression. iiarjournals.orgnih.gov PTEN is a negative regulator of the PI3K/AKT pathway.

Reciprocal regulation between Notch and AKT has also been observed, where inhibition of the AKT pathway can affect Notch expression. researchgate.net This suggests the existence of feedback loops between these two pathways. Non-canonical Notch signaling, independent of the traditional RBPJ transcription factor, has also been linked to the activation of the PI3K/AKT pathway, contributing to survival signaling. wikipathways.orgfrontiersin.org

Data highlights the intricate interplay, where AKT can promote Wnt signaling by stabilizing β-catenin, and Wnt signaling may, in turn, upregulate AKT expression. Similarly, Notch activation can lead to AKT activation, and there is evidence for reciprocal regulation between these pathways.

p53 Pathway

The p53 tumor suppressor pathway is a critical node in cellular stress responses, leading to outcomes such as cell cycle arrest, senescence, or apoptosis. creativebiomart.netnih.gov AKT and p53 engage in a complex interplay involving both negative and positive feedback loops, influencing cell fate decisions. amegroups.orgnju.edu.cnnih.govresearchgate.net

A prominent negative feedback loop involves AKT, MDM2, and p53. AKT can phosphorylate MDM2, a key negative regulator of p53. researchgate.netthermofisher.compnas.orgnih.gov This phosphorylation can enhance MDM2's ability to ubiquitinate and degrade p53, thereby reducing p53 levels and inhibiting its activity. researchgate.netthermofisher.compnas.orgnih.gov This creates a loop where activated AKT leads to decreased p53 activity.

Conversely, p53 can negatively regulate the PI3K/AKT pathway. amegroups.orgnih.gov For instance, p53 can induce the expression of PTEN, a phosphatase that counteracts PI3K activity, thus inhibiting AKT activation. amegroups.orgnih.govnih.gov This forms a negative feedback loop where activated p53 leads to decreased AKT activity.

The interaction between AKT and p53 also involves positive feedback. A "double-negative" feedback loop involving p53, PTEN, AKT, and MDM2 has been described, which effectively acts as a positive feedback loop promoting switching behavior between cellular states. nju.edu.cn In this loop, p53 represses PTEN, leading to increased AKT activity, which in turn promotes MDM2-mediated degradation of p53. nju.edu.cn

Research findings illustrate the dynamic nature of the AKT-p53 interaction. Under stress conditions, the PI3K/AKT pathway may be inhibited, allowing for p53 activation. creativebiomart.net However, activated AKT can inhibit p53-dependent apoptosis while promoting p53-dependent senescence, suggesting that the outcome of p53 activation can be modulated by AKT signaling. amegroups.org The balance between these feedback loops is crucial for determining the cellular response to stress signals. amegroups.orgnju.edu.cnnih.gov

Studies using mathematical modeling have explored the oscillations and switching behavior of the p53-MDM2-AKT network, highlighting how the interplay of negative and positive feedback loops influences cell survival and death decisions. nju.edu.cnnih.gov

Pathway InteractionType of FeedbackMechanismEffect on p53 ActivityEffect on AKT Activity
AKT to p53 (via MDM2)NegativeAKT phosphorylates MDM2, promoting p53 degradation. researchgate.netthermofisher.compnas.orgnih.govDecreasedIncreased
p53 to AKT (via PTEN)Negativep53 induces PTEN expression, inhibiting PI3K/AKT signaling. amegroups.orgnih.govnih.govIncreasedDecreased
p53-PTEN-AKT-MDM2 LoopPositivep53 represses PTEN -> increased AKT -> increased MDM2 -> decreased p53. nju.edu.cnDecreasedIncreased

This table summarizes key feedback interactions between AKT1 and the p53 pathway.

Methodological Paradigms in Akt1 Protein Research

Biochemical Assays for AKT1 Activity Measurement

Biochemical assays are fundamental for quantifying AKT1 kinase activity, often by measuring the phosphorylation of a specific substrate. These assays are crucial for screening potential inhibitors or activators and for studying the enzyme's kinetics.

One common approach involves monitoring the transfer of a phosphate (B84403) group from ATP to a peptide substrate that mimics a natural AKT1 phosphorylation site, such as a peptide derived from GSK-3β. mdpi.compromega.co.ukreactionbiology.com The phosphorylation can be detected using various methods, including radiometric assays that use radiolabeled ATP (e.g., [γ-³³P]-ATP) and measure the incorporation of ³³P into the substrate. mdpi.comreactionbiology.com Non-radioactive methods, such as ELISA-based assays, are also widely used. These kits often utilize a specific synthetic peptide as a substrate and a phospho-specific antibody to detect the phosphorylated product. abcam.com

Another widely used method is the ADP-Glo™ Kinase Assay. bpsbioscience.compromega.co.uk This luminescent assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then drives a luciferase reaction to generate light. The luminescence signal is directly proportional to the amount of ADP produced and, thus, the kinase activity. promega.co.uk These assays are available in convenient formats, such as 96-well plates, suitable for high-throughput screening of compound libraries. bpsbioscience.combpsbioscience.com

Novel continuous and homogeneous assays have also been developed to monitor AKT activity, including those that can assess both active and unactivated forms of AKT isoforms like AKT1. assayquant.com These assays can utilize fluorophores that show enhanced fluorescence upon chelation with the phosphate group transferred to the substrate in the presence of magnesium ions. assayquant.com Such assays are valuable for characterizing the effects of different types of inhibitors, including allosteric inhibitors. assayquant.com

Structural Biology Approaches

Structural biology techniques provide high-resolution insights into the three-dimensional structure of AKT1, its domains, and its interactions with other molecules, such as substrates, regulatory proteins, and inhibitors. These studies are vital for understanding the molecular mechanisms of AKT1 activation, substrate recognition, and inhibition, which is critical for structure-based drug design. icr.ac.ukmdpi.com

X-ray Crystallography

X-ray crystallography has been instrumental in determining the atomic structure of AKT1. This technique involves obtaining high-quality crystals of the AKT1 protein (or specific domains) and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to reconstruct the electron density map, from which the protein's atomic coordinates are determined.

Crystal structures of human AKT1, including those complexed with allosteric inhibitors, have been reported, providing crucial details about the interactions between the pleckstrin homology (PH) domain and the kinase domain, and how inhibitors bind to the protein plos.orgplos.orgrcsb.orgnih.govpnas.orgrcsb.org. For instance, the crystal structure of human AKT1 complexed with Inhibitor VIII at 2.7 Å resolution revealed the binding mode of this allosteric inhibitor at the interface between the PH and kinase domains plos.orgnih.gov. These structures have shed light on the autoinhibited conformation of AKT1 and the structural changes associated with its activation pnas.orgrcsb.org. X-ray crystallography has also been used in fragment-based drug discovery efforts to visualize small molecules binding to sites like the ATP binding pocket, guiding the design of more potent inhibitors. icr.ac.uk

Data from X-ray diffraction experiments on AKT1 crystals provide information about the resolution of the structure and crystallographic parameters, such as space group and unit cell dimensions. plos.orgrcsb.org

Cryo-Electron Microscopy

Cryo-electron microscopy (cryo-EM) is another powerful technique used to determine the structure of biological macromolecules and complexes, particularly those that are difficult to crystallize. In cryo-EM, samples are rapidly frozen in a thin layer of amorphous ice, and images are captured using an electron microscope. Computational methods are then used to process a large number of 2D images to reconstruct a 3D map of the molecule.

Cryo-EM has been applied to study the structure of AKT1, including its complexes with regulatory partners. For example, cryo-EM has been used to determine the structure of the AKT1-AtKC1 complex from Arabidopsis thaliana, providing insights into the molecular basis of how AtKC1 regulates AKT1 activity in plants. ebi.ac.ukpdbj.orgpdbj.orgrcsb.org These studies have revealed the structural organization of AKT1, such as its assembly in 2-fold symmetry at the cytoplasmic domain and conformational changes associated with activation. ebi.ac.uk Cryo-EM studies can achieve resolutions sufficient to provide detailed structural information. ebi.ac.ukpdbj.orgpdbj.orgrcsb.org

Genetic Manipulation Techniques

Genetic manipulation techniques are essential for investigating the cellular functions of AKT1 by altering its expression levels or introducing specific mutations. These methods allow researchers to study the phenotypic consequences of gain or loss of AKT1 function in various biological contexts.

CRISPR-Cas9-Mediated Gene Editing

CRISPR-Cas9 is a revolutionary genome-editing technology that allows for precise and targeted modifications to the DNA sequence of a gene. revvity.commdpi.comprimescholars.com This system typically involves a Cas9 nuclease, which creates a double-strand break in the DNA, and a guide RNA (gRNA) that directs Cas9 to a specific genomic locus. revvity.comprimescholars.com

CRISPR-Cas9 can be used to generate targeted knockout of the AKT1 gene, leading to a loss of this compound expression. revvity.comscbt.comcreative-biogene.com This is achieved by designing gRNAs that target critical regions of the AKT1 gene, leading to insertions or deletions (indels) during the DNA repair process, which can result in frameshift mutations and premature stop codons. revvity.commdpi.com CRISPR-Cas9 can also be used for other genetic modifications, such as introducing point mutations or larger insertions, to study the effects of specific alterations in the this compound. creative-biogene.comgrantome.com For example, CRISPR-Cas9 has been used to mutate the gatekeeper methionine to glycine (B1666218) in AKT1 to enlarge its ATP binding pocket for chemical-genetic studies. grantome.com The efficiency of CRISPR-Cas9 mediated knockout can be evaluated by assessing the reduction in this compound levels using techniques like Western blotting. revvity.com

Gene Knockout and Knockdown Studies

Gene knockout and knockdown techniques are widely used to reduce or eliminate the expression of the AKT1 gene, allowing researchers to study the resulting cellular and organismal phenotypes.

Gene knockout involves the permanent inactivation of a gene in an organism's genome. This is often achieved through homologous recombination in embryonic stem cells or, more recently, using genome editing tools like CRISPR-Cas9 to create knockout cell lines or animal models. mdpi.comcreative-biogene.comgenecards.orgjax.org Studies using Akt1 knockout mice have revealed distinct phenotypes, such as reduced body size and increased susceptibility to apoptosis, highlighting the specific roles of AKT1 compared to other AKT isoforms. jax.orgjci.orgplos.orgsenescence.info

Gene knockdown typically involves reducing the expression of a gene using techniques like RNA interference (RNAi), which utilizes small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to target and degrade the mRNA of the target gene, thereby reducing protein production. primescholars.comspandidos-publications.comaacrjournals.org siRNA-mediated knockdown of AKT1 has been used to study its role in various cellular processes, including cell growth, proliferation, and the regulation of downstream targets like HIF-1α. spandidos-publications.comaacrjournals.orgmdpi.com Studies have shown that knockdown of AKT1 can inhibit the growth and invasive potential of cancer cells and affect the expression of tumor suppressor genes and genes involved in malignant phenotypes. spandidos-publications.commdpi.com The effectiveness of knockdown can be assessed by measuring the reduction in AKT1 mRNA or protein levels using techniques such as quantitative RT-PCR and Western blotting. spandidos-publications.comaacrjournals.orgtandfonline.com Combinatorial knockdown of different AKT isoforms using siRNAs has also been employed to investigate functional redundancy and isoform-specific roles in cell survival and apoptosis in various cell lines. tandfonline.com

Overexpression Systems and Constitutively Active Variants

Overexpression systems are fundamental tools in studying the cellular functions of AKT1. By increasing the cellular concentration of AKT1, researchers can investigate its downstream effects and identify potential substrates and pathways influenced by elevated AKT1 levels. This is particularly relevant given that AKT1 is often overexpressed in various human cancers. nanobioletters.commdpi.com

Constitutively active variants of AKT1 are engineered to mimic the activated state of the kinase, often bypassing the need for upstream signaling events like phosphorylation by PDK1 and mTORC2. mdpi.comnih.gov A common approach involves fusing AKT1 with a myristoylation signal (myr-tag), which targets the protein to the plasma membrane, a location critical for its activation. mdpi.comsdbonline.org Expression of such constitutively active AKT1 allows researchers to study the consequences of persistent AKT1 signaling, independent of its normal regulatory inputs. For example, studies using constitutively active Akt1 have revealed its role in inducing myocyte hypertrophy and influencing cell proliferation. sdbonline.orgnih.gov These variants help in dissecting the specific contributions of AKT1 activity to various cellular phenotypes.

Proteomic and Phosphoproteomic Analysis

Proteomic and phosphoproteomic analyses are crucial for identifying AKT1's interaction partners and, more importantly, its phosphorylation substrates. Given that AKT1 is a kinase, identifying the proteins it phosphorylates is essential for understanding the signaling cascades it regulates.

Mass spectrometry (MS)-based approaches are widely used for the large-scale identification of protein phosphorylation sites and the substrates of kinases like AKT1. jst.go.jpccamp.res.innih.gov In a typical workflow, proteins are extracted from cells or tissues, subjected to kinase reactions (either in vitro with recombinant AKT1 or in vivo by stimulating cells), and then digested into peptides. jst.go.jp Phosphopeptides are often enriched before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). jst.go.jp

Recent advances in phosphoproteomics, including quantitative methods using stable isotope labeling or data-independent acquisition (DIA), allow for the comprehensive observation of phosphorylation dynamics and quantification of phosphorylation levels across different conditions. jst.go.jpnih.gov This enables researchers to identify phosphorylation sites that change in response to AKT1 activation or inhibition, providing strong candidates for direct or indirect AKT1 substrates. Studies have successfully identified thousands of in vitro substrate sites for AKT1 using these methods. jst.go.jp Furthermore, combining phosphoproteomics with techniques like chemical crosslinking and co-immunoprecipitation can help identify proteins that interact with AKT1, including potential substrates or regulatory proteins. plos.orglife-science-alliance.org

Peptide array technologies offer a high-throughput method for studying kinase-substrate specificity, including that of AKT1. nih.govfrontiersin.orgubc.ca These arrays consist of numerous synthetic peptides immobilized on a solid support, representing potential phosphorylation sites or binding motifs. By incubating the array with active AKT1 and ATP, researchers can identify which peptides are phosphorylated. frontiersin.orgubc.ca

Peptide arrays allow for the rapid screening of a large library of peptide sequences to determine the phosphorylation motif preferences of different AKT1 phospho-forms (e.g., phosphorylated at Thr308, Ser473, or both). nih.govnih.gov This provides insights into how the phosphorylation status of AKT1 influences its substrate selectivity. nih.govnih.gov While peptide arrays are valuable for identifying potential phosphorylation sites based on sequence motifs, validation with full-length proteins and in cellular contexts is often necessary. nih.gov

Transcriptomic Analysis (e.g., Gene Expression Profiling)

Transcriptomic analysis, such as gene expression profiling using techniques like RNA sequencing or microarrays, is employed to understand how AKT1 signaling influences gene expression at the mRNA level. mdpi.comphysiology.orgnih.gov AKT1 can regulate gene expression indirectly by phosphorylating transcription factors or other proteins that affect transcriptional machinery.

By comparing the gene expression profiles of cells or tissues with altered AKT1 activity (e.g., through overexpression, knockdown, or inhibition), researchers can identify genes whose transcription is regulated downstream of AKT1 signaling. mdpi.comphysiology.orgnih.gov For instance, studies using microarray analysis in transgenic mouse hearts with inducible constitutively active Akt1 have identified numerous transcripts differentially regulated during hypertrophy and the transition to heart failure. physiology.org RNA sequencing has also been used to delineate the impact of selective AKT1 knockdown or inhibition on genome-wide transcriptomic changes in cancer cells, revealing sets of differentially expressed genes involved in various cellular processes. nih.gov These studies provide a global view of the transcriptional programs influenced by AKT1.

Advanced Imaging Techniques for Subcellular Localization and Dynamics

Advanced imaging techniques are essential for visualizing the subcellular localization and dynamic behavior of AKT1 within living or fixed cells. Understanding where AKT1 is located and how it moves is critical because its function is often compartmentalized.

Fluorescence microscopy, including live-cell imaging, allows researchers to track fluorescently tagged AKT1 or its activated forms. This has revealed that AKT1 can be found in various cellular compartments, including the cytoplasm, plasma membrane, nucleus, and mitochondria, and that its localization can change in response to stimuli like growth factors. frontiersin.orgbiorxiv.orgresearchgate.netpnas.org For example, insulin (B600854) stimulation induces differential subcellular localization of AKT1 and AKT2 isoforms in adipocytes, with preferential accumulation of AKT2 at the plasma membrane. pnas.org

Techniques like kinase translocation reporters (KTRs) can indirectly monitor AKT activity by visualizing the phosphorylation-dependent shuttling of a reporter protein between the nucleus and cytoplasm. jst.go.jp This allows for the real-time assessment of AKT activity in single live cells. jst.go.jp Super-resolution microscopy and single-molecule imaging can provide even more detailed information about the precise localization and dynamics of individual AKT1 molecules and their interactions at specific cellular structures, such as focal adhesions. biorxiv.org

Protein Engineering and Semisynthesis Approaches

Protein engineering and semisynthesis approaches are powerful tools for creating modified versions of AKT1 with specific properties, enabling detailed mechanistic studies.

Protein engineering techniques allow for the introduction of specific mutations, fusions with tags (like fluorescent proteins or cell-penetrating peptides), or incorporation of non-canonical amino acids. mdpi.comnih.govmdpi.com For example, fusing AKT1 with a TAT cell-penetrating peptide tag has been used to deliver active, site-specifically phosphorylated AKT1 into human cells, providing a system to study AKT1-dependent signaling without stimulating upstream pathways. mdpi.comnih.gov

Protein semisynthesis, particularly using techniques like expressed protein ligation, allows for the generation of site-specifically modified proteins, including those with defined phosphorylation states that are difficult to produce using recombinant methods alone. mdpi.comnih.govcwu.edunih.govpnas.org This involves synthesizing a peptide segment (which can be chemically modified) and ligating it to a recombinantly produced protein segment. This approach has been instrumental in studying how specific phosphorylations, such as at Ser473 or dual phosphorylation at Ser477/Thr479, affect AKT1 conformation, activity, and interaction with regulatory domains like the PH domain. nih.govcwu.edunih.govpnas.org Semisynthesis enables the creation of homogeneous populations of precisely modified AKT1, which is crucial for detailed biochemical, structural (e.g., NMR, crystallography), and functional analyses. nih.govnih.govpnas.orgresearchgate.net

Computational Modeling and Systems Biology Approaches for Network Analysis

Computational modeling and systems biology approaches are increasingly vital tools for deciphering the complex networks in which AKT1 participates. These methods allow researchers to integrate diverse biological data, simulate pathway dynamics, predict protein interactions, and identify key regulatory nodes, offering a holistic understanding of AKT1's role in cellular processes and disease.

Computational modeling and analysis of biological networks provide a means to understand cellular functions at a molecular level nus.edu.sg. Common techniques include using differential equations to model molecular kinetics nus.edu.sg. More recently, models from engineering, such as Finite State Machines, Boolean Networks, and Petri Nets, have been applied to biological systems nus.edu.sg. These models can represent chemical reactions as networks and use ordinary differential equations to drive their dynamics nus.edu.sg.

Systems biology approaches integrate quantitative and high-throughput experimental techniques with computational models to gain a deeper understanding of complex biological processes nih.gov. This includes reconstructing metabolic networks, analyzing flux distributions, identifying protein-protein interactions (PPIs), and modeling signaling pathway dynamics numberanalytics.com. For instance, a study on the PI3K/AKT signaling pathway utilized a combination of PPI data and phosphoproteomics to identify key regulatory nodes and predict responses to inhibitors numberanalytics.com.

Network Analysis and Modeling of AKT1 Pathways

AKT1 is a central component of the PI3K/AKT signaling pathway, which is involved in numerous cellular functions, including cell survival, proliferation, growth, and metabolism mdpi.comaip.org. Computational models have been developed to study the dynamics of this pathway and its interactions with other signaling cascades.

One approach involves using ordinary differential equations (ODEs) to model the dynamics of the PI3K/AKT pathway. These models can describe processes such as AKT double phosphorylation (AKTpp) and the influence of upstream regulators like PI3K and phosphatases aip.org. Simulations based on these models can suggest that high concentrations of PI3K and/or low concentrations of phosphatase can increase AKTpp activation, indicating PI3K as a potential therapeutic target in certain conditions like Acute Myeloid Leukemia aip.org.

Mathematical models have also been employed to investigate the crosstalk between the PI3K/AKT pathway and other crucial signaling networks, such as the MAPK, mTOR, FoxO, NF-κB, and Trp53 pathways researchgate.netmdpi.com. These models can help illustrate the core components and interactions within these integrated networks and predict their influence on various cellular processes, including protein synthesis, cell proliferation, angiogenesis, DNA repair, glucose uptake, cell cycle progression, and apoptosis researchgate.net.

Furthermore, computational models can be used to study the dynamic interactions between AKT and key apoptotic proteins. A deterministic ordinary differential equation protein interaction model of extrinsic apoptosis incorporating AKT and PTEN was used to generate predictions of system dynamics nih.gov. Eigen analysis of this model identified AKT and cytochrome c as the protein species most sensitive to perturbations nih.gov.

In Silico Approaches for Interaction and Inhibitor Studies

In silico approaches, such as molecular docking and virtual screening, are valuable for studying the interaction of AKT1 with potential inhibitors and identifying novel therapeutic compounds. These methods can predict the binding affinities and interaction modes between small molecules and the this compound.

Molecular docking analysis can reveal significant interactions between bioactive compounds and the this compound, suggesting their potential as AKT1 interaction inhibitors wu.ac.th. For example, studies have used molecular docking to screen compounds and evaluate their potential to inhibit AKT1, sometimes in conjunction with other targets like PI3K mdpi.comnih.gov. These studies can identify compounds with favorable binding energies against AKT1 mdpi.comnih.gov.

Virtual screening of compound libraries can lead to the identification of promising AKT1 inhibitors. Computational studies have successfully predicted the activity of compounds against isolated AKT1 enzymes, which were subsequently confirmed experimentally mdpi.com. These studies often involve analyzing the molecular interactions, such as hydrogen bonds, between the compound and specific residues in the this compound mdpi.com.

Molecular dynamics (MD) simulations and elastic network model normal-mode analysis (ENM-NMA) can be used to study the dynamic processes involved in AKT inactivation and the conformational changes of the kinase domain acs.org. MD simulations can provide insights into the stability of protein-ligand complexes and the dynamic binding modes of potential AKT1 activators nih.gov.

Systems Biology for Disease Modeling and Biomarker Discovery

Systems biology approaches are also applied to understand the role of AKT1 in complex diseases, such as neurodegenerative disorders and cancer, and to identify potential biomarkers and therapeutic targets.

Multi-layered network models have been developed to predict protein modifiers common to a group of diseases. When applied to neurodegenerative diseases like Alzheimer's, Huntington's, and spinocerebellar ataxia, such models predicted multiple members of the insulin pathway, including AKT1, as common modifiers embopress.orgnih.govnih.gov. Experimental validation in cell and animal models supported these computational predictions, demonstrating that activation of AKT1 signaling could increase cell viability and ameliorate disease phenotypes embopress.orgnih.govnih.gov. This highlights the utility of network-based approaches in uncovering molecular pathways and potential therapeutic targets relevant across disease boundaries embopress.orgnih.gov.

Computational systems biology can aid in understanding how alterations to AKT levels impact the system as a whole, particularly in the context of age-related diseases where dysregulation of AKT has been implicated karger.com.

Computational tools are also useful in guiding cancer treatment strategies, predicting responses, and identifying new targets nih.gov. Modeling and analysis of intracellular molecular networks play a significant role in target discovery by enabling the navigation of large amounts of biological data to identify potential therapeutic targets scientificarchives.com. For instance, network analysis can suggest that targeting multiple dysfunctional molecules, such as AKT1 and MEK1 concurrently, might be more effective than targeting a single molecule in mitigating network dysfunction scientificarchives.com.

Computational modeling, combined with experimental analysis, can be used to build self-consistent compendia of cell-signaling data based on AKT protein, yielding insights into the control of cell survival/death nih.govresearchgate.net. Machine learning approaches are also applied to predict kinases for proteins in key signaling pathways, including those involving AKT metabocybernetics.com.

Data and Findings in Computational Studies

Computational studies on AKT1 often generate detailed data on protein dynamics, interaction energies, and network perturbations.

Mathematical models using ODEs can generate time course simulations of phosphorylated AKT and other pathway components metabocybernetics.complos.org. These simulations can be compared against experimental observations to validate the models and reveal discrepancies that lead to the investigation of non-canonical effects plos.org.

Molecular docking studies provide binding affinity data, typically expressed in kcal/mol, indicating the strength of interaction between a compound and AKT1 nih.gov. For example, Galuteolin and Linarin were identified as potential leads for Oral Squamous Cell Carcinoma treatment based on their strong binding affinities to AKT1 proteins, reported as -12.3 and -11.5 kcal/mol, respectively nih.gov.

Network analysis can quantify the vulnerability of different network components and assess the impact of simultaneous perturbations scientificarchives.com.

Here is an example of data that might be presented in a computational study involving molecular docking:

CompoundPredicted Binding Affinity (kcal/mol)Interacting Residues (Example)
Compound A-12.3Glu228, Ala230
Compound B-11.5Lys179, Asp292

Note: This table is illustrative and based on the type of data reported in molecular docking studies mdpi.comnih.gov. Specific residue interactions can vary depending on the compound and the AKT1 conformation.

Computational models can also generate data on the sensitivity of different proteins within a network to perturbations, as shown by eigen analysis nih.gov.

ProteinPerturbation Sensitivity (Example Value)
AKTHigh
Cytochrome cHigh
Other ProteinLow

Note: This table is illustrative and based on the findings from eigen analysis in network models nih.gov. The specific values and proteins identified as highly sensitive can vary depending on the model.

These computational and systems biology approaches, by integrating diverse data and employing sophisticated modeling techniques, provide powerful means to analyze the complex networks involving AKT1, offering insights into its biological functions and potential as a therapeutic target.

Emerging Concepts and Future Trajectories in Akt1 Protein Research

Elucidating the Complete Repertoire of AKT1 Substrates and Their Isoform Specificity

Defining the comprehensive set of AKT1 substrates and understanding how this specificity is achieved, particularly in the context of the three AKT isoforms (AKT1, AKT2, and AKT3), remains a critical area of investigation. While over 100 substrate candidates for AKT have been reported, isoform specificity has not been established for most. uniprot.org

Recent research highlights that different phosphorylated forms of AKT1 (e.g., pAKT1S473, pAKT1T308, and ppAKT1S473,T308) exhibit distinct substrate specificity profiles. frontiersin.org Studies using oriented peptide array libraries (OPAL) have demonstrated that the phosphorylation status of AKT1 significantly influences its substrate preferences. frontiersin.org For instance, ppAKT1S473,T308 shows high selectivity for peptides with specific basic and aromatic residues flanking the phosphorylation site, while pAKT1S473 prefers more acidic peptides. frontiersin.org

Furthermore, emerging evidence suggests non-redundant functions for AKT isoforms, implying distinct substrate preferences contribute to their varied roles in physiological and pathological processes. tandfonline.comnih.govaacrjournals.org For example, Palladin is identified as a preferred substrate of AKT1 but not AKT2, and this specificity may be influenced by the differential phosphorylation of a residue in the linker region by protein kinase CK2. nih.govresearchgate.net

Future research aims to leverage advanced proteomic techniques and high-throughput screening methods to identify novel, bona fide AKT1 substrates and differentiate them from substrates of other AKT isoforms. Understanding the molecular determinants of isoform-specific substrate recognition, including the role of docking domains and post-translational modifications, is crucial for developing isoform-specific therapeutic strategies.

Table 1: Examples of Reported and Potential AKT1 Substrates

Substrate NameKey FunctionIsoform Specificity NotesReference(s)
GSK3α/βGlycogen (B147801) synthesis, cell proliferation regulationPhosphorylation by AKT leads to inhibition. uniprot.org uniprot.org
TSC2Inhibits mTORC1 signalingPhosphorylation by AKT activates mTORC1. nih.govuniprot.org nih.govuniprot.org
FOXO factors (FOXO1, FOXO3, FOXO4)Transcription factors regulating apoptosis, cell cycle arrest, metabolismPhosphorylation by AKT leads to cytoplasmic localization and inactivation. uniprot.org uniprot.org
MAP3K5 (ASK1)Apoptosis signal-related kinasePhosphorylation by AKT inhibits its activity and prevents apoptosis. nih.govuniprot.orguniprot.org nih.govuniprot.orguniprot.org
CREB1Transcription factor regulating pro-survival genesPhosphorylation by AKT positively regulates its activity. uniprot.org uniprot.org
ACLY (ATP citrate (B86180) lyase)Fatty acid synthesisPhosphorylation by AKT potentially regulates activity. uniprot.org uniprot.org
CLK2Controls cell survival to ionizing radiationPhosphorylated by AKT1. uniprot.orguniprot.org uniprot.orguniprot.org
PCK1GluconeogenesisPhosphorylated by AKT1, alters its activity and function. uniprot.orguniprot.org uniprot.orguniprot.org
PalladinActin-bundling protein, cell motilityPreferred substrate of AKT1 over AKT2. nih.govresearchgate.net nih.govresearchgate.net
PIP3-binding protein Rab11 family-interacting protein 2Intracellular transportIdentified as a potential novel substrate of ppAKT1S473,T308. frontiersin.org frontiersin.org
Cysteinyl leukotriene receptor 1Inflammatory signalingIdentified as a potential novel substrate of ppAKT1S473,T308. frontiersin.org frontiersin.org
PPM1HProtein phosphataseIdentified as an Akt substrate using protein microarrays. nih.gov nih.gov
NEDD4LE3 ubiquitin ligaseIdentified as an Akt substrate using protein microarrays. nih.gov nih.gov
CDKN1ACell cycle inhibitorPhosphorylation by AKT1 induces cytoplasmic relocalization. uniprot.org uniprot.org
PHB (Prohibitin)Cell metabolism and proliferationPhosphorylated by AKT1. uniprot.org uniprot.org
CASTOR1, DEPDC5Regulators of mTORC1 signalingPhosphorylated by AKT, regulates mTORC1. uniprot.org uniprot.org
CGASInnate immunity (cGAS-STING pathway)Phosphorylation by AKT during mitosis inhibits its activity. uniprot.org uniprot.org
MICU1Mitochondrial calcium uptakePhosphorylation by AKT impairs its maturation. uniprot.org uniprot.org
METTL1tRNA methylationPhosphorylation of N-terminus by AKT1 inhibits methyltransferase activity. uniprot.org uniprot.org
Rabin8/RAB3IP, WDR44Vesicular trafficking (Rab11 pathway)Phosphorylated by AKT in response to LPAR1 activation, alters Rab11 function. uniprot.org uniprot.org

Note: The level of evidence for each substrate may vary across different studies.

Unraveling the Functional Significance of Non-Canonical Post-Translational Modifications

Beyond the well-established phosphorylation at Thr308 and Ser473, AKT1 is subject to a variety of other post-translational modifications (PTMs), including phosphorylation at additional residues, acetylation, glycosylation, oxidation, ubiquitination, and SUMOylation. nih.govresearchgate.netconicet.gov.ar These non-canonical PTMs are emerging as crucial regulators that can fine-tune AKT1 function, influence its subcellular localization, and potentially impact substrate specificity. conicet.gov.ar

Recent studies have highlighted the functional impact of some of these less-explored PTMs. For instance, dual phosphorylation on Ser477 and Thr479 in the C-terminal tail has been shown to activate Akt. nih.govresearchgate.net O-GlcNAcylation at Ser473 and phosphorylation at Tyr474 can also partially increase Akt's kinase activity towards substrates. nih.govresearchgate.net Research using techniques like expressed protein ligation (EPL) is instrumental in generating site-specific modified AKT forms to dissect the functional consequences of these PTMs. nih.govresearchgate.net

Ubiquitination is another PTM gaining attention, with some E3 ligases suggested to regulate AKT activity and degradation, although this remains an area of active investigation. mdpi.com Future research will focus on systematically identifying the enzymes responsible for these non-canonical PTMs, mapping the specific residues modified, and, most importantly, functionally characterizing how these modifications impact AKT1's activity, localization, protein-protein interactions, and substrate phosphorylation in different cellular contexts.

Dissecting the Role of AKT1 Protein in Tissue-Specific and Organ-Specific Contexts

While AKT1 is widely expressed, its precise roles and regulatory mechanisms can vary significantly depending on the tissue and organ context. nih.govuniprot.orggenecards.orgwikipedia.org Studies using genetically modified mouse models have revealed isoform-specific phenotypes, suggesting non-redundant roles for AKT1, AKT2, and AKT3 in different tissues and developmental processes. tandfonline.comaacrjournals.org For example, Akt1 knockout mice show reduced body and cell size, while Akt2 deletion leads to a diabetic phenotype, and Akt3 knockouts exhibit reduced brain size. aacrjournals.org These differences are likely influenced by tissue-specific expression patterns and potentially isoform-specific substrates. aacrjournals.org

Research is ongoing to understand how tissue-specific signaling inputs and the cellular microenvironment modulate AKT1 activity and its downstream effects. For instance, studies in primary murine granulosa cells have used high-throughput analyses to explore the transcriptomic and proteomic changes upon Akt1 depletion, revealing its role in processes like directional migration in this specific ovarian cell type. nih.govresearchgate.net

Further investigations are needed to delineate the unique contributions of AKT1 in various physiological systems and disease states within specific tissues and organs. This includes understanding how localized activation and compartment-specific target proteins contribute to tissue-specific outcomes. mdpi.com Advanced techniques allowing for spatial analysis of AKT1 activity and its interactions within complex tissue architectures are crucial for this endeavor.

Advanced Mechanistic Understanding of this compound Feedback and Cross-talk Networks

AKT1 operates within intricate signaling networks characterized by complex feedback loops and cross-talk with other pathways. nih.govnih.govsemanticscholar.orgplos.orgmdpi.com A deeper mechanistic understanding of these interactions is essential for predicting cellular responses and developing effective therapeutic strategies, particularly in diseases like cancer where these networks are often dysregulated.

AKT signaling is tightly integrated with pathways such as the PI3K/mTOR and RAS/MAPK pathways, with numerous points of intersection and reciprocal regulation. nih.govnih.govsemanticscholar.orgplos.orgoup.com Feedback mechanisms, both positive and negative, play a key role in shaping the dynamics and outcomes of AKT signaling. nih.govsemanticscholar.orgplos.orgmdpi.com For example, AKT activation, largely through mTORC1, can stimulate anabolic processes, while AMPK activation, which can be influenced by cellular energy status, opposes these effects, highlighting a critical cross-talk point for metabolic regulation. nih.gov

Studies are employing computational modeling and systems biology approaches to unravel the complex interplay of feedback loops and cross-talk in which AKT1 is involved. semanticscholar.orgplos.org These models help identify key interaction parameters and predict how perturbations within the network can lead to altered cellular phenotypes. semanticscholar.orgplos.org Future research will focus on experimentally validating the predictions from these models and dissecting the molecular mechanisms underlying specific feedback and cross-talk interactions involving AKT1 in different cellular contexts.

Development of Novel Methodologies for High-Throughput AKT1 Functional Analysis

Advancing our understanding of AKT1 requires the development and application of novel high-throughput methodologies that can assess its activity, substrate phosphorylation, protein interactions, and localization with high sensitivity and specificity. Traditional methods often face limitations in quantifying PTMs accurately, simultaneously localizing proteins in preserved tissue, and processing large datasets in an automated manner. aacrjournals.org

Emerging technologies, such as advanced fluorescence resonance energy transfer (FRET)-based biosensors, are being developed to examine the dynamic and spatiotemporal regulation of AKT activity in living cells and within specific subcellular compartments. nih.govnih.govacs.org These biosensors allow for real-time monitoring of AKT activity in response to various stimuli. nih.govnih.gov

High-throughput screening (HTS) systems are also being developed, including in silico approaches, to identify novel modulators of AKT1 activity, such as activators or inhibitors. tandfonline.comresearchgate.netfrontiersin.org These computational methods, often coupled with experimental validation, can accelerate the discovery of compounds targeting AKT1. tandfonline.comresearchgate.netfrontiersin.org

Future directions include the development of multiplexed assays that can simultaneously measure the phosphorylation status of multiple AKT1 substrates, high-content imaging platforms for analyzing AKT1 localization and activity in large cell populations or tissue samples, and advanced proteomic techniques for unbiased identification of AKT1-interacting proteins and substrates. The integration of these methodologies will enable a more comprehensive and systems-level understanding of AKT1 function.

Understanding the Spatiotemporal Regulation of AKT1 Activity

The cellular localization and temporal dynamics of AKT1 activation are critical determinants of its function and substrate specificity. AKT1 is recruited to the plasma membrane upon activation of upstream PI3K, where it is phosphorylated by PDK1 and mTORC2. genecards.orgnih.govrockland.com However, AKT1 can also be found in other subcellular compartments, including endosomes, the cytosol, and the nucleus, where it can phosphorylate compartment-specific substrates. mdpi.comacs.orgrockland.com

Research is focused on understanding how AKT1 activity is regulated in different membrane microdomains, such as lipid rafts, and how this influences downstream signaling. nih.govnih.gov Studies using targeted activity reporters have shown that AKT activity can be differentially regulated in raft and nonraft regions of the plasma membrane in response to different growth factors. nih.govnih.gov

The spatiotemporal dynamics of lipid second messengers, such as PIP3 and PI(3,4)P2, also play a crucial role in recruiting and activating AKT isoforms at specific cellular locations. tandfonline.comresearchgate.net Understanding how these lipid signals are generated and metabolized in a spatially and temporally controlled manner is key to understanding localized AKT1 activation.

Future research will utilize advanced imaging techniques, genetically encoded biosensors, and subcellular fractionation coupled with proteomic analysis to precisely map the localization of active AKT1 and its substrates in real-time within different cellular compartments and in response to various stimuli. This will provide crucial insights into how the spatial and temporal control of AKT1 activity contributes to specific cellular outcomes.

Integration of Multi-Omics Data for Comprehensive AKT1 Pathway Modeling

The complexity of the AKT1 signaling network necessitates the integration of multi-omics data to gain a holistic understanding of its regulation and function. Multi-omics approaches, combining data from genomics, transcriptomics, proteomics, and metabolomics, can reveal the intricate interrelationships between different molecular layers and how they converge to influence AKT1 pathway activity. frontiersin.orgresearchgate.netbiorxiv.org

Studies are employing computational methods and systems biology approaches to integrate diverse omics datasets to model the AKT1 pathway and its interactions with other cellular networks. oup.comfrontiersin.orgresearchgate.netbiorxiv.org These integrated analyses can help identify key regulatory nodes, predict pathway activity based on molecular profiles, and uncover novel insights into how genetic alterations or environmental cues impact AKT1 signaling. frontiersin.orgresearchgate.net

Future directions involve developing more sophisticated computational models that can integrate diverse multi-omics datasets with spatiotemporal information and incorporate feedback loops and cross-talk interactions. The application of machine learning and artificial intelligence approaches to these integrated datasets holds promise for identifying complex patterns and predicting the impact of targeting AKT1 in different disease contexts. oup.com This integrated approach is crucial for moving towards a more predictive and personalized understanding of AKT1-driven processes.

Table 2: Multi-Omics Data Integration Approaches Applied to Signaling Pathways (including PI3K/AKT)

Integration ApproachDescriptionApplication to PI3K/AKT Pathway NotesReference(s)
Pathway Recognition Algorithm using Data Integration on Genomic Models (PARADIGM)Uses prior pathway knowledge to model nodes and infer pathway activities from multi-omics data.Used to infer PI3K/AKT pathway activity from integrated genomic data. frontiersin.orgresearchgate.net frontiersin.orgresearchgate.net
Bayesian Clustering MethodsUses probability models to calculate class memberships based on multi-omics data, incorporating prior assumptions.Can be applied to identify molecular subtypes or patterns related to AKT1 signaling based on integrated data. frontiersin.org frontiersin.org
Network-based IntegrationCombines different omics layers within a network framework to study interactions and identify key nodes.Used to study interactions within the PI3K/AKT/mTOR and Ras/MAPK pathways and identify cancer-driver mutations. oup.comresearchgate.netbiorxiv.org oup.comresearchgate.netbiorxiv.org
Machine Learning and Deep LearningUses algorithms to identify patterns, build predictive models, and integrate complex multi-omics datasets.Applied for cancer survival prediction and modeling signaling pathways like PI3K/AKT/mTOR and Ras/MAPK. oup.comspringermedizin.de oup.comspringermedizin.de
Transcriptomics and Proteomics IntegrationCombines gene expression and protein abundance data to study the impact of perturbations on signaling pathways.Used to analyze the molecular consequences of Akt1 depletion in granulosa cells, identifying deregulated transcripts and proteins. nih.govresearchgate.net nih.govresearchgate.net

Exploration of AKT1's Role in Less Characterized Cellular Processes

While the role of AKT1 in fundamental processes such as cell survival, proliferation, and metabolism is well-established, emerging research highlights its involvement in a broader spectrum of less characterized cellular functions. Investigations are uncovering novel regulatory mechanisms and downstream effectors of AKT1 that extend its influence beyond these canonical pathways. capes.gov.brkoreascience.krnih.gov

One area of increasing focus is AKT1's contribution to cytoskeletal organization and cell motility. Recent studies have identified specific AKT1 substrates that modulate these processes. For instance, palladin (PALLD) has been identified as an AKT1-specific substrate whose phosphorylation by AKT1 modulates cytoskeletal organization and cell motility. activemotif.com This suggests a direct link between AKT1 activity and the dynamic rearrangements of the cytoskeleton necessary for processes like cell migration and invasion. While the role of AKT in cell migration and metastasis has sometimes been unclear due to conflicting studies, more recent in-depth research using isoform-specific approaches is helping to delineate the distinct contributions of AKT1. rupress.orgnih.gov Studies have shown that AKT1 can play a dual role in mediating cell migration and invasion, depending on the specific cell type. spandidos-publications.com For example, upregulation of AKT1 in hepatocellular carcinoma cells was associated with increased expression of molecules like MMP2 and MMP9, promoting migration and invasion, while in colorectal carcinoma cells, AKT1 suppressed the expression of these same molecules. spandidos-publications.com

Another less characterized area where AKT1 is implicated is in the regulation of protein degradation and chaperone biology. Research suggests a role for AKT, particularly AKT1, in the degradation of the microtubule-associated protein tau, a key player in neurodegenerative diseases like Alzheimer's. pnas.org This involves a complex interplay where AKT appears to regulate the CHIP/Hsp90 complex, which is involved in protein ubiquitination and degradation. pnas.org Furthermore, AKT levels seem to regulate the expression of CHIP itself, suggesting a feedback mechanism. pnas.org This points to a function for AKT1 in protein quality control, distinct from its well-known kinase activity. pnas.org

AKT1 is also being explored for its involvement in the regulation of the cell cycle beyond its established links to proliferation. Studies characterizing the AKT1 interactome as the cell cycle progresses have identified altered associations with various proteins at different cell cycle stages. nih.gov For example, beta-actin (ACTB), a protein involved in numerous cellular processes including cell division and gene expression, showed altered association with AKT1 during the cell cycle. nih.gov Although AKT1 has a suggested role in G1/S progression, the precise mechanisms by which it controls the cell cycle and integrates cell growth with proliferation are still being actively investigated. nih.gov

Furthermore, emerging evidence suggests roles for AKT1 in processes like RNA metabolism, miRNA regulation, and nonsense-mediated decay. mdpi.com These findings indicate a broader involvement of AKT1 in regulating gene expression at multiple levels beyond the phosphorylation of transcription factors.

The distinct roles of AKT1 in these less characterized processes are often highlighted when comparing its function to other AKT isoforms, AKT2 and AKT3. While there is some redundancy among the isoforms, they also exhibit unique functions that may be linked to their individual subcellular localization or distinct substrate preferences. mdpi.comwikidoc.orgwikipedia.orgaacrjournals.orgmdpi.com Studies using isoform-specific knockouts or inhibitors are crucial in dissecting these specific roles. nih.govaacrjournals.org

The exploration of AKT1's role in these less characterized cellular processes is providing a more comprehensive understanding of its biological significance and potential implications in various physiological and pathological conditions.

Here are some detailed research findings related to AKT1's role in less characterized cellular processes:

Cellular ProcessKey FindingRelevant Substrate/InteractorsStudy TypeCitation
Cytoskeletal Organization/MotilityPhosphorylation of palladin (PALLD) by AKT1 modulates cytoskeletal organization and cell motility.Palladin (PALLD)Identification of AKT1-specific substrates activemotif.com
AKT1 exhibits cell-type specific dual roles in regulating cell migration and invasion (e.g., in HCC vs CRC).MMP2, MMP9, HIF1α, VEGF (cell-type dependent)In vitro studies (transfection, Boyden chambers) spandidos-publications.com
Protein Degradation/Chaperone BiologyAKT regulates the CHIP/Hsp90 complex and influences tau degradation.CHIP, Hsp90, Tau, PAR1/MARK2Biochemical assays, mouse models pnas.org
Cell Cycle RegulationAltered association of AKT1 with proteins like beta-actin (ACTB) during different cell cycle phases.Beta-actin (ACTB), HDGF (Hepatoma-derived growth factor)Affinity purification-mass spectrometry (AP-MS) nih.gov
RNA Metabolism/miRNA RegulationInvolvement of AKT1 in RNA metabolism, miRNA regulation, and nonsense-mediated decay.Not specified in detail in the source snippets.General research findings mdpi.com

These findings underscore the expanding understanding of AKT1's multifaceted roles beyond its classical functions.

Q & A

Q. What are the key structural domains of AKT1, and how do they influence its function?

AKT1 comprises three domains: the N-terminal Pleckstrin Homology (PH) domain, a central kinase domain, and a C-terminal regulatory hydrophobic motif (HM). The PH domain binds phosphatidylinositol (3,4,5)-trisphosphate (PIP3) for membrane localization, while phosphorylation at Thr308 (kinase domain) and Ser473 (HM) activates kinase activity . Structural studies using X-ray crystallography and AlphaFold predictions reveal conformational changes during activation and inhibitor binding .

Q. How can researchers quantify phosphorylated AKT1 in cell lines?

Use ELISA kits (e.g., ab176635) for semi-quantitative detection of AKT1 phosphorylated at Ser473. Validate results with Western blotting using antibodies against total AKT1 (e.g., 20 µg/mL cell lysates) and normalize to total protein levels. Quadruplicate measurements and statistical analysis (mean ± SD) are critical for reproducibility .

Q. What experimental models are suitable for studying the AKT1(E17K) oncogenic mutation?

The E17K mutation in the PH domain causes constitutive AKT1 activation. Use recombinant proteins (e.g., ab177268) for in vitro kinase assays or stable cell lines (e.g., MCF10A or HEK293FT) expressing mutant AKT1. Validate downstream signaling (e.g., suppressed Akt2 activation in IGF-1-stimulated cells) and cross-reference TCGA datasets for clinical correlations .

Advanced Research Questions

Q. How do phosphorylation states (Thr308 vs. Ser473) regulate AKT1 substrate selectivity?

Phosphorylation at Thr308 (by PDK1) and Ser473 (mTORC2) alters AKT1’s substrate-binding affinity. Employ oriented peptide array libraries (OPALs) and kinase assays with programmed phosphorylation variants. For example, Ser473 phosphorylation enhances activity on substrates like GSK-3β but inhibits others, revealing context-dependent regulation .

Q. What methodologies resolve contradictory data on AKT1’s dual roles in cancer progression?

In prostate cancer, AKT1 suppression inhibits early tumor growth but promotes metastasis in advanced stages via TGF-β activation. Combine genomic analyses (cBioPortal for mutations/mRNA expression) with preclinical models (e.g., TRAMP mice) and pharmacological inhibition (e.g., MK-2206). Validate findings using human tissue microarrays and phospho-specific antibodies .

Q. How can structural biology inform the design of AKT1 inhibitors?

Co-crystallize AKT1 with allosteric inhibitors (e.g., Inhibitor VIII) to map binding pockets. Truncation constructs (e.g., AKT1(1–443)) reveal PH domain interactions. Pair with molecular docking (AutoDock Vina) using PDB structures (e.g., 4ekl for AKT1) to predict inhibitor selectivity over isoforms like AKT2 .

Q. What techniques detect post-translational modifications (PTMs) of AKT1 beyond phosphorylation?

AKT1 undergoes O-GlcNAcylation, which modulates its activity. Use wheat germ agglutinin (WGA) pull-downs and β-N-acetylhexosaminidase treatment to confirm O-GlcNAc specificity. Combine with immunoprecipitation and Western blotting under glucose-starved vs. high-glucose conditions .

Q. How does AKT1 cross-talk with epigenetic regulators like DNMT1?

AKT1 phosphorylates DNMT1 at Ser143, stabilizing it and reducing Lys142 methylation. Use dominant-negative AKT1 (K179M mutant) in COS-7 cells to observe DNMT1 degradation via Western blot. Quantify methylation-specific antibodies (e.g., DNMT1-Lys142me1) and correlate with chromatin immunoprecipitation (ChIP) data .

Q. What strategies validate AKT1 isoform-specific functions in signaling pathways?

CRISPR-Cas9 knockout (e.g., HEK293FT-AKT1 cells) combined with isoform-selective inhibitors (e.g., MK-2206 for AKT1 vs. AZD5363 for AKT2). Monitor downstream effectors (e.g., FOXO1 for AKT1, TSC2 for AKT2) and cross-analyze with TCGA proteomics .

Q. How do AKT1 genetic variants (e.g., rs1130233) influence signaling in human PBMCs?

Isolate PBMCs from genotyped cohorts (e.g., DRD2/AKT1 variants) and quantify phosphorylated AKT1 (Ser473), GSK-3β, and cAMP-independent pathways. Use factorial ANOVA to assess genotype-phenotype correlations in cell survival and metabolic assays .

Methodological Considerations Table

TechniqueApplication ExampleKey Reference
CRISPR-Cas9 knockoutHEK293FT-AKT1 cells for functional studies
Molecular dockingPredict inhibitor binding to AKT1 (PDB:4ekl)
TCGA dataset integrationCorrelate AKT1 mutations with clinical data
O-GlcNAc detectionWGA pull-downs + β-hex treatment
Phospho-specific ELISAQuantify pSer473-AKT1 in MCF-7 cells

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.